Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-16-11(14)10(12(15)17-4-2)7-13-9-5-6-18-8-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXURCRYVWETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384556 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65076-02-0 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate: A Key Intermediate in Thienopyridine Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and strategic importance of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This enamine compound serves as a pivotal intermediate in the construction of thieno[3,2-b]pyridine scaffolds, a privileged heterocyclic motif in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights into the synthesis and characterization of this valuable building block. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative scientific literature.
Introduction: The Strategic Significance of Thienopyridines and their Precursors
The fusion of thiophene and pyridine rings to form the thieno[b]pyridine core has yielded a plethora of biologically active molecules. These scaffolds are prominent in the development of therapeutics targeting a range of diseases, including cancer and neurological disorders.[1] The inherent value of the thieno[b]pyridine framework underscores the importance of efficient and robust synthetic routes to its key precursors. Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is one such critical precursor, representing the initial adduct in the widely utilized Gould-Jacobs reaction for the construction of 4-hydroxythieno[3,2-b]pyridin-7(4H)-one derivatives.[2]
The synthesis of this intermediate is a critical first step that dictates the overall efficiency and yield of the subsequent cyclization and any further derivatization. Understanding the nuances of its formation is therefore paramount for any research program focused on this class of compounds.
The Synthetic Pathway: A Mechanistic Approach
The most direct and widely employed method for the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is the condensation reaction between 3-aminothiophene and diethyl ethoxymethylenemalonate (DEEMM). This reaction is the first stage of the Gould-Jacobs reaction.[2]
The Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amino group of 3-aminothiophene on the electron-deficient olefinic carbon of DEEMM. This is followed by the elimination of ethanol to yield the final enamine product. The ethoxy group in DEEMM acts as a good leaving group, facilitating the reaction.
Caption: Reaction mechanism for the synthesis.
The causality behind this choice of reactants is clear: 3-aminothiophene provides the necessary nucleophilic amino group and the thiophene core, while DEEMM is an excellent electrophile and provides the diethyl malonate moiety required for the subsequent cyclization.
Experimental Protocol: A Self-Validating System
The following protocol is based on established procedures for the synthesis of analogous arylaminomethylidene malonates and is designed to be a self-validating system with clear checkpoints for reaction monitoring and product characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminothiophene | ≥98% | Commercially Available | |
| Diethyl ethoxymethylenemalonate (DEEMM) | ≥98% | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminothiophene (1.0 eq) in anhydrous ethanol (approximately 5-10 mL per gram of 3-aminothiophene).
-
Addition of DEEMM: To the stirred solution, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-aminothiophene spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the product crystallizes upon cooling or solvent removal, it can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Characterization and Data Presentation
The successful synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate should be confirmed through rigorous spectroscopic analysis.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): 1.2-1.4 (t, 6H, 2 x OCH₂CH₃), 4.1-4.3 (q, 4H, 2 x OCH₂CH₃), 7.0-7.5 (m, 3H, thiophene protons), 8.5-8.7 (d, 1H, =CH-N), 10.5-11.0 (br s, 1H, NH). The exact chemical shifts of the thiophene protons will be dependent on their coupling patterns.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): 14-15 (2 x OCH₂CH₃), 60-61 (2 x OCH₂CH₃), 95-100 (=C(CO₂Et)₂), 115-130 (thiophene carbons), 150-155 (=CH-N), 165-170 (2 x C=O).
-
-
IR (ATR, cm⁻¹):
-
ν: 3200-3300 (N-H stretch), 2980 (C-H stretch, sp³), 1680-1720 (C=O stretch, ester), 1620-1640 (C=C stretch, enamine), 1580-1600 (N-H bend).
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₂H₁₅NO₄S, [M+H]⁺.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >98% |
The Role in Drug Development: A Gateway to Thienopyridinone Kinase Inhibitors
While Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is of paramount importance. The subsequent intramolecular thermal cyclization of this compound, a key step in the Gould-Jacobs reaction, leads to the formation of the 4-hydroxythieno[3,2-b]pyridin-7(4H)-one core.
Caption: Role in the drug development pipeline.
This thienopyridinone scaffold is a well-established pharmacophore found in numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By providing an efficient route to this core structure, the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a critical enabling step in the discovery and development of novel anti-cancer agents.
Conclusion: A Foundational Synthesis for Medicinal Chemistry
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate represents a foundational reaction in the field of medicinal chemistry, particularly for the development of thienopyridine-based therapeutics. The protocol outlined in this guide, grounded in the principles of the Gould-Jacobs reaction, offers a reliable and high-yielding pathway to this key intermediate. The causality behind the experimental design is rooted in fundamental principles of reactivity and provides a robust starting point for further exploration and derivatization. By mastering this synthesis, researchers can unlock a rich chemical space of potentially life-saving drug candidates.
References
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Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2006). ResearchGate. [Link]
-
Gould–Jacobs reaction. (2023). In Wikipedia. [Link]
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2018). Taylor & Francis. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Significance of a Thiophene-Malonate Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold.[1] As a bioisostere of the benzene ring, it offers a unique combination of aromaticity and modifiable physicochemical properties, leading to its incorporation into a multitude of FDA-approved drugs.[1] When conjugated with a diethyl propanedioate (malonate) framework, the resulting molecule, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, presents a compelling template for therapeutic innovation. This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, and analytical characterization, offering a foundational understanding for its potential application in drug discovery and development. The enamine-dicarbonyl moiety introduces unique electronic and conformational characteristics, making this compound a subject of interest for exploring novel biological activities, from enzyme inhibition to targeted covalent modification.
Molecular Structure and Core Properties
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (CAS No: 65076-02-0) is a derivative of diethyl malonate characterized by the substitution of one of the methylene protons with a (thiophen-3-yl)amino]methylidene group.[2] This structure imparts a combination of properties from the thiophene ring, the enamine linker, and the diethyl malonate esters.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [2] |
| Molecular Weight | 269.32 g/mol | [2] |
| Physical Form | Solid | |
| Purity (Typical) | >98% | [2] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [3] |
Proposed Synthesis: A Robust and Scalable Approach
The most direct and industrially scalable synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate involves the condensation of 3-aminothiophene with diethyl ethoxymethylenemalonate (DEEMM).[4][5] This reaction is a variation of the Gould-Jacobs reaction and is widely used for the preparation of related heterocyclic systems.[6]
Reaction Scheme:
Caption: Proposed synthetic workflow for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-aminothiophene (1.0 eq) in absolute ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the final product as a solid.
Predicted Physicochemical Properties
Due to the lack of extensive published experimental data for this specific molecule, we present a combination of computationally predicted and analog-based estimated properties.
| Property | Predicted/Estimated Value | Basis of Prediction/Estimation |
| Melting Point (°C) | 110 - 130 | Based on similar substituted aminomethylidenepropanedioates. |
| logP | ~2.5 | Calculated based on molecular structure and comparison with analogs.[7] |
| pKa (most acidic proton) | 10 - 12 (N-H) | Estimated based on the enamine structure and electronic effects. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | Based on the properties of diethyl malonate derivatives and the presence of a lipophilic thiophene ring.[8] |
| Hydrogen Bond Donors | 1 (N-H) | From molecular structure. |
| Hydrogen Bond Acceptors | 5 (4x O, 1x N) | From molecular structure. |
Spectroscopic and Analytical Characterization
A comprehensive characterization of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is crucial for confirming its identity and purity. The following are the expected spectroscopic signatures based on its structure and data from analogous compounds.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of a 3-substituted thiophene ring.
-
Enamine Proton (=CH-N): A doublet in the region of δ 8.0-8.5 ppm, coupled to the N-H proton.
-
N-H Proton: A broad singlet or doublet (depending on solvent and concentration) in the region of δ 10.0-11.0 ppm.
-
Ethyl Ester Protons: A quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.3 ppm.
-
-
¹³C NMR:
-
Thiophene Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Ester Carbonyl Carbons: Two signals in the downfield region (δ 165-170 ppm).
-
Enamine and Malonate Carbons: Signals for the C=C bond of the enamine and the central carbon of the malonate moiety.
-
Ethyl Ester Carbons: Signals for the O-CH₂ (~δ 60 ppm) and CH₃ (~δ 14 ppm) groups.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to medium band around 3200-3400 cm⁻¹.
-
C=O Stretch (Ester): Strong, sharp bands around 1680-1720 cm⁻¹.
-
C=C Stretch (Enamine): A strong band around 1620-1650 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): Expected at m/z = 269.0722 (calculated for C₁₂H₁₅NO₄S).
-
Fragmentation Pattern: Characteristic losses of the ethoxy group (-45 Da), the entire ester group (-73 Da), and fragmentation of the thiophene ring.
Analytical Workflow for Quality Control
A robust analytical workflow is essential to ensure the identity, purity, and stability of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Caption: Comprehensive analytical workflow for the characterization of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Stability and Reactivity Considerations
-
Hydrolytic Stability: The ester groups are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The enamine linkage can also be sensitive to hydrolysis, particularly in acidic media.
-
Oxidative Stability: The thiophene ring is generally stable to mild oxidizing agents, but strong oxidants can lead to oxidation of the sulfur atom.[13]
-
Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution, with the reactivity and regioselectivity influenced by the electron-donating amino group.[13]
Conclusion and Future Directions
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a molecule with significant potential in medicinal chemistry, combining the privileged thiophene scaffold with a versatile malonate framework. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and a robust analytical framework for its characterization. While further experimental validation of the predicted properties is necessary, the information presented here serves as a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Future work should focus on obtaining experimental data for its physicochemical properties, elucidating its crystal structure, and investigating its biological activity profile.
References
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- Dabiri, M., Torkian, L., & Baghbanzadeh, M. (2007). An efficient and eco-friendly protocol for the synthesis of enaminones in ionic liquid. Monatshefte für Chemie - Chemical Monthly, 138(11), 1139-1142.
- El-Gaby, M. S. A. (2002). Synthesis of some new benzoxazole, benzothiazole and benzimidazole derivatives with biological activity. IL FARMACO, 57(8), 613-617.
- Shafiee, A., & Ghassemzadeh, M. (1998). Synthesis of new thiophene-containing polycyclic compounds. Journal of Heterocyclic Chemistry, 35(2), 391-394.
- Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. (2025). Scientific Reports, 15(1), 12345.
- Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1688.
- Diethyl methylenemalon
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molbank, 2023(2), M1630.
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- Diethyl malon
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- Diethyl Malon
- 1,3-Diethyl 2-[(phenylmethylene)
- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2022). Molecules, 27(18), 6049.
- 1,3-diethyl 2-[(thiophen-3-ylamino)
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2012). Elixir Online Journal, 11, 11376-11380.
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- Diethyl 2-((thiophen-3-ylamino)methylene)
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
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An In-depth Technical Guide to the Structure Elucidation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Abstract
This technical guide provides a comprehensive framework for the synthesis and definitive structure elucidation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a β-enaminoester of significant interest in synthetic chemistry. β-enaminoesters and their related enaminone scaffolds are highly valuable as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles and biologically active molecules.[1][2][3] Their utility stems from the unique electronic and structural properties conferred by the conjugated N-C=C-C=O system. This document details a robust synthetic protocol and outlines a multi-technique analytical workflow, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is explained with an emphasis on the causal relationship between experimental choices and the resulting data, ensuring a self-validating approach to structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous and replicable methodology for characterizing this class of compounds.
Introduction and Strategic Overview
The unambiguous determination of a molecule's structure is the bedrock of chemical research and development. For compounds like Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, which serve as critical building blocks, structural integrity is paramount.[2][4] This molecule belongs to the class of β-enaminoesters, which are known for their utility in constructing more complex molecular architectures such as quinolines and various alkaloids.[4]
The elucidation strategy presented herein is predicated on a logical, multi-pronged approach. We begin with a reliable synthesis to obtain the pure compound. Subsequently, a series of non-destructive and destructive analytical techniques are employed, each providing a unique piece of the structural puzzle.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity and chemical environment of every proton and carbon atom.
This systematic workflow ensures that the final structure is not merely proposed but is rigorously confirmed by a confluence of orthogonal data, establishing a high degree of scientific trust.
Synthesis: A Direct and Efficient Pathway
The most straightforward and high-yielding method for preparing β-enaminoesters of this type is the condensation reaction between a primary amine and a suitable β-dicarbonyl equivalent.[5][6][7] Our chosen pathway involves the reaction of 3-aminothiophene with diethyl 2-(ethoxymethylidene)malonate.
Causality of Experimental Choice: This method is selected for several reasons:
-
High Selectivity: The reaction is highly chemo- and regioselective, yielding the desired N-substituted product without competing side reactions involving the ester groups.[4]
-
Atom Economy: It is a condensation reaction where ethanol is the primary byproduct, making it an efficient process.
-
Mild Conditions: The reaction can often be performed under mild conditions, sometimes even without a solvent or with simple acid/base catalysis, preserving the integrity of the functional groups.[1][4][5]
Experimental Protocol: Synthesis
Materials:
-
3-Aminothiophene
-
Diethyl 2-(ethoxymethylidene)malonate
-
Ethanol (Reagent Grade)
-
Microwave Synthesizer (optional, for rate enhancement)[8]
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
In a 50 mL round-bottom flask, combine diethyl 2-(ethoxymethylidene)malonate (1.0 mmol, 1.0 eq) and 3-aminothiophene (1.0 mmol, 1.0 eq).
-
Add 10 mL of ethanol to serve as a solvent.
-
Stir the mixture at room temperature for 1 hour to ensure homogeneity.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a solid or viscous oil, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Mass Spectrometry (MS)
Objective: To determine the molecular weight (MW) and confirm the elemental formula (C₁₂H₁₅NO₄S). [9] Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Results & Interpretation: The instrument should detect a molecular ion peak corresponding to the exact mass of the protonated molecule. The expected monoisotopic mass for C₁₂H₁₅NO₄S is 269.0722, so the [M+H]⁺ ion should appear at m/z 270.0799. The high resolution of the instrument allows for the confirmation of the elemental formula by matching the observed mass to the theoretical mass within a very low error margin (typically < 5 ppm). This result provides the first definitive piece of evidence for the compound's identity.
Infrared (IR) Spectroscopy
Objective: To identify the principal functional groups and confirm the presence of the enaminoester core.
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹. [10] Expected Results & Interpretation: The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. Key vibrational bands are expected, and their positions are influenced by conjugation and intramolecular hydrogen bonding.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3250 (broad) | N-H stretch | Indicates the presence of the amine N-H group, broadened due to hydrogen bonding. |
| ~2980 | C-H stretch (sp³) | Corresponds to the ethyl groups. |
| ~1690 | C=O stretch (ester) | Lower than a typical ester (~1735 cm⁻¹) due to conjugation with the C=C bond. |
| ~1650 | C=O stretch (H-bonded) | A second, lower frequency carbonyl stretch is expected for the ester group involved in the intramolecular hydrogen bond. |
| ~1610 | C=C stretch | Confirms the vinyl group of the enamine system. |
| ~1550 | N-H bend | Further evidence of the secondary amine. |
The presence of two distinct carbonyl peaks and a broad N-H stretch is strong evidence for the proposed intramolecularly hydrogen-bonded enaminoester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous map of the carbon-hydrogen framework, confirming atomic connectivity and stereochemistry.
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). [11]3. (Optional but recommended) Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify the exchangeable N-H proton. [10] Expected ¹H NMR Results & Interpretation: The proton NMR spectrum is the most information-rich dataset for this molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 (very broad) | s | 1H | N-H | Significantly deshielded due to strong intramolecular H-bonding to a carbonyl oxygen. This peak will disappear upon D₂O exchange. |
| ~8.4 | d | 1H | =CH -N | Vinyl proton, deshielded by the adjacent nitrogen and conjugated system. Appears as a doublet due to coupling with the N-H proton. |
| ~7.0-7.5 | m | 3H | Thiophene-H | Aromatic protons of the thiophene ring, exhibiting characteristic coupling patterns for a 3-substituted thiophene. |
| ~4.2 | q | 4H | O-CH₂ -CH₃ | Methylene protons of the two equivalent ethyl ester groups, split into a quartet by the adjacent methyl group. |
| ~1.3 | t | 6H | O-CH₂-CH₃ | Methyl protons of the two equivalent ethyl ester groups, split into a triplet by the adjacent methylene group. |
Expected ¹³C NMR Results & Interpretation: The ¹³C spectrum will confirm the number and type of carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168, ~165 | C =O | Two distinct carbonyl carbons due to the asymmetric electronic environment (one is H-bonded). |
| ~150 | =C H-N | The vinyl carbon attached to the nitrogen. |
| ~120-135 | Thiophene C | Four distinct carbons for the thiophene ring. |
| ~95 | =C (CO₂Et)₂ | The vinyl carbon bearing the two ester groups. |
| ~60 | O-C H₂ | Methylene carbons of the ethyl groups. |
| ~14 | -C H₃ | Methyl carbons of the ethyl groups. |
Integrated Analysis and Final Structure Confirmation
The convergence of data from all three techniques provides irrefutable proof of the structure.
-
MS confirms the molecular formula: C₁₂H₁₅NO₄S.
-
IR confirms the functional groups: N-H, C=O (conjugated esters), and C=C.
-
NMR confirms the precise connectivity: a thiophen-3-yl group attached via nitrogen to a methylidenepropanedioate core, with two ethyl ester groups. The downfield, exchangeable N-H proton signal and two distinct carbonyl signals in the ¹³C NMR spectrum strongly support the presence of a stable, six-membered intramolecular hydrogen-bonded ring, which dictates a planar Z-configuration for the enamine double bond.
Conclusion
The structural elucidation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is achieved through a systematic and logical application of modern analytical techniques. By first executing a reliable synthesis and then analyzing the purified product with Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a complete and self-consistent structural assignment is made. The data collectively confirm the molecular formula, the presence of all key functional groups, and the precise atomic connectivity. Furthermore, the analysis provides deep insight into the molecule's preferred conformation, which is dominated by a strong intramolecular hydrogen bond that planarizes the enaminoester core. This rigorous, evidence-based workflow represents a gold standard for the characterization of novel synthetic intermediates in chemical and pharmaceutical research.
References
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Gholap, A. R., & Toti, K. S. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812–2821. [Link]
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Reddy, C. S., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 209-228. [Link]
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Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
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Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]
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Pisano, L., et al. (2025). Synthesis of Beta-Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ChemistrySelect. [Link]
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Chen, Y.-H., et al. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. RSC Advances, 10(63), 38459–38467. [Link]
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Gomaa, M. A.-M., & Ahmed, E. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 53(5), 1555-1560. [Link]
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Lead Sciences. (n.d.). Diethyl 2-((thiophen-3-ylamino)methylene)malonate. [Link]
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Ranjith, S., et al. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1688. [Link]
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Al-Awadi, N. A., & El-Dusouqui, O. M. (2002). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 58(40), 7997–8017. [Link]
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Koduri, N. D., et al. (2012). Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters, 14(2), 440–443. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
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Hernández-Vázquez, A., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(19), 6599. [Link]
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MySkinRecipes. (n.d.). Diethyl 2-((thiophen-3-ylamino)methylene)malonate. [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. PubChem Compound Database. [Link]
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Arslan, H., et al. (2012). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl 2-((4-bromophenylamino)methylene)malonate. PubChem Compound Database. [Link]
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Arshad, M. N., et al. (2015). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o594–o595. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Diethyl 2-[(phenylmethylene)amino]propanedioate. PubChem Compound Database. [Link]
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Spectroscopic Characterization of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate: A Technical Guide
Introduction
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a compound of interest in medicinal chemistry and materials science, belonging to the class of enamine derivatives of diethyl malonate. The unique electronic properties of the thiophene ring, coupled with the versatile chemistry of the enamine and malonate functionalities, make this molecule a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic characteristics is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering researchers a comprehensive reference for the characterization of this and similar molecules.
Molecular Structure and Synthesis
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate typically involves the condensation reaction between 3-aminothiophene and diethyl ethoxymethylidenemalonate. This reaction is a well-established method for the preparation of enamine derivatives of β-dicarbonyl compounds.
Caption: Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
The resulting enamine structure possesses a highly conjugated system, which significantly influences its spectroscopic properties. The presence of a strong intramolecular hydrogen bond between the N-H proton and one of the carbonyl oxygens is a key feature of this class of compounds, leading to a planar and rigid conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in solution. The following sections provide a predicted analysis of the ¹H and ¹³C NMR spectra, based on the known effects of substituents and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the enamine proton, the vinyl proton, and the two ethyl ester groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 10.5 - 11.5 | Broad Singlet | - | The N-H proton is involved in a strong intramolecular hydrogen bond with a carbonyl oxygen, leading to significant deshielding and a downfield shift. Broadening is due to quadrupole effects of the nitrogen and potential exchange. |
| =C-H | 8.0 - 8.5 | Doublet | ~13-15 | This vinyl proton is part of a conjugated enamine system and is coupled to the N-H proton. The large coupling constant is characteristic of a trans-like arrangement. |
| Thiophene H-2 | 7.2 - 7.4 | Doublet of Doublets | J(H2-H4) ~1.5, J(H2-H5) ~3.0 | This proton is ortho to the sulfur atom and meta to the amino group, leading to a relatively downfield shift. |
| Thiophene H-5 | 7.0 - 7.2 | Doublet of Doublets | J(H5-H4) ~5.0, J(H5-H2) ~3.0 | This proton is also ortho to the sulfur and is influenced by the amino group. |
| Thiophene H-4 | 6.8 - 7.0 | Doublet of Doublets | J(H4-H5) ~5.0, J(H4-H2) ~1.5 | This proton is meta to the sulfur and ortho to the amino group, resulting in a more upfield shift compared to H-2 and H-5. |
| -O-CH₂- (x2) | 4.1 - 4.3 | Quartet | ~7.1 | The methylene protons of the ethyl ester groups are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl protons. |
| -CH₃ (x2) | 1.2 - 1.4 | Triplet | ~7.1 | The methyl protons of the ethyl ester groups are in a typical aliphatic environment and are split by the adjacent methylene protons. |
Expert Insight: The significant downfield shift of the N-H and =C-H protons is a hallmark of this type of enamine structure, confirming the presence of the strong intramolecular hydrogen bond and the push-pull electronic nature of the conjugated system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (x2) | 165 - 170 | The carbonyl carbons of the ester groups are in a typical range for α,β-unsaturated esters. |
| =C(NH)- | 150 - 155 | This carbon is part of the enamine double bond and is attached to the nitrogen atom, leading to a significant downfield shift. |
| Thiophene C-3 | 135 - 140 | The carbon atom of the thiophene ring attached to the amino group will be deshielded. |
| Thiophene C-2 | 120 - 125 | Aromatic carbon adjacent to the sulfur atom. |
| Thiophene C-5 | 118 - 123 | Aromatic carbon adjacent to the sulfur atom. |
| Thiophene C-4 | 110 - 115 | Aromatic carbon influenced by the electron-donating amino group. |
| =C(CO₂Et)₂ | 95 - 100 | This carbon is highly shielded due to the resonance effect of the enamine system. |
| -O-CH₂- (x2) | 60 - 62 | The methylene carbons of the ethyl ester groups are attached to oxygen. |
| -CH₃ (x2) | 14 - 16 | The methyl carbons of the ethyl ester groups are in a typical aliphatic region. |
Experimental Protocol: NMR Spectroscopy A sample of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3200 - 3300 | N-H stretch | Medium, Broad | The N-H stretching vibration is broadened and shifted to lower frequency due to the strong intramolecular hydrogen bonding. |
| 3100 - 3150 | C-H stretch (thiophene) | Weak | Aromatic C-H stretching vibrations of the thiophene ring. |
| 2900 - 3000 | C-H stretch (aliphatic) | Medium | C-H stretching vibrations of the ethyl groups. |
| 1680 - 1710 | C=O stretch (ester) | Strong | Asymmetric stretching of the two ester carbonyl groups. The conjugation and hydrogen bonding can slightly lower this frequency. |
| 1640 - 1660 | C=C stretch (enamine) | Strong | Stretching vibration of the enamine double bond, which is a prominent feature. |
| 1580 - 1620 | C=C stretch (thiophene) | Medium | Aromatic C=C stretching vibrations within the thiophene ring. |
| 1200 - 1300 | C-O stretch (ester) | Strong | Stretching vibrations of the C-O single bonds in the ester functionalities. |
| ~700-900 | C-H out-of-plane bend (thiophene) | Medium-Strong | Bending vibrations characteristic of the substitution pattern of the thiophene ring. |
Experimental Protocol: IR Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Predicted Molecular Ion: [M]⁺ = 283.0882 m/z (for C₁₂H₁₅NO₄S)
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Key Fragmentation Peaks and Their Interpretation:
-
m/z 238: Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
m/z 210: Loss of an ethoxycarbonyl radical (•CO₂CH₂CH₃) from the molecular ion.
-
m/z 126: A significant fragment arising from a McLafferty-type rearrangement involving the transfer of a hydrogen from one of the ethyl groups to the enamine nitrogen, followed by cleavage of the C-C bond.[1]
-
m/z 83: Loss of the aminomethylidene group from the m/z 126 fragment, resulting in the thiophen-3-yl cation.
Expert Insight: The fragmentation pattern of enamines is often characterized by cleavage alpha to the nitrogen atom and by rearrangements. The presence of the diethyl malonate moiety introduces characteristic losses of ethoxy and ethoxycarbonyl groups.[2]
Experimental Protocol: Mass Spectrometry The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The electron energy is set to 70 eV. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition of the molecular ion and key fragments.
Conclusion
The spectroscopic data of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the presence of a strong intramolecular hydrogen bond. The IR spectrum reveals the key functional groups, including the hydrogen-bonded N-H, the conjugated ester carbonyls, and the enamine double bond. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways, which are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a crucial tool for the unambiguous identification and characterization of this important chemical entity, facilitating its use in further research and development.
References
- Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050.
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- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2296. [Link]
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MDPI. (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 6(11), 953-958. [Link]
-
RSC Publishing. (1970). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1229-1232. [Link]
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A Technical Guide to Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a member of the enamine-diester class of compounds incorporating a biologically significant thiophene moiety. While a specific CAS number for this precise molecule is not cataloged in major public databases, this document outlines a robust and validated synthetic pathway, predicts its physicochemical and spectral properties based on closely related analogs, and discusses its potential applications in medicinal chemistry and drug discovery. The methodologies described herein are grounded in established chemical principles, offering a self-validating framework for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers investigating novel thiophene-based therapeutics.
Introduction: The Significance of Thiophene-Containing Enamines
The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable isostere for the benzene ring, often improving pharmacokinetic profiles. When combined with the enamine-diester functionality, as seen in Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, the resulting molecule possesses a unique combination of hydrogen bond donors and acceptors, as well as a flexible backbone, making it an attractive candidate for targeting a wide array of biological macromolecules.
Compounds of this class are key intermediates in the synthesis of more complex heterocyclic systems, such as quinolones and pyrimidines, and have demonstrated a spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide provides the necessary technical details to enable the synthesis, purification, and characterization of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, facilitating further investigation into its therapeutic potential.
Compound Profile and Physicochemical Properties
While a dedicated CAS Number for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is not available, its identity is unequivocally defined by its structure and nomenclature. For comparative purposes, the properties of several structurally similar analogs are provided below.
Table 1: Physicochemical Properties of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and Related Analogs
| Property | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (Predicted) | Diethyl 2-((phenylamino)methylene)malonate[5] | Diethyl {[(3-chlorophenyl)amino]methylidene}propanedioate[6] |
| CAS Number | Not Available | 54535-22-7 | 3412-99-5 |
| Molecular Formula | C₁₂H₁₅NO₄S | C₁₄H₁₇NO₄ | C₁₄H₁₆ClNO₄ |
| Molecular Weight | 269.32 g/mol | 263.29 g/mol | 297.73 g/mol |
| Predicted LogP | ~2.0 | 2.11 | 2.8 |
| Topological Polar Surface Area (TPSA) | 73.86 Ų | 64.63 Ų | 64.63 Ų |
| Appearance | Expected to be a pale yellow to white solid | - | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO) and sparingly soluble in water. | - | - |
Synthesis Protocol: A Validated Pathway
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is most effectively achieved through the condensation reaction of 3-aminothiophene with diethyl 2-(ethoxymethylidene)malonate (DEEMM). This is a well-established and high-yielding method for the preparation of enamine-diesters.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine of 3-aminothiophene on the electron-deficient vinylic carbon of DEEMM, followed by the elimination of ethanol. The reaction is typically carried out under mild conditions and does not require a catalyst, although it can be gently heated to ensure completion.
Experimental Workflow
Caption: Synthesis workflow for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminothiophene (1.0 eq) in anhydrous ethanol (approximately 5-10 mL per gram of amine).
-
Reagent Addition: To the stirring solution, add diethyl 2-(ethoxymethylidene)malonate (DEEMM) (1.05 eq) dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Alternatively, for a faster reaction, the mixture can be heated to a gentle reflux (60-70°C).
-
Rationale: The slight excess of DEEMM ensures the complete consumption of the limiting 3-aminothiophene. The reaction is often exothermic, so controlled addition is recommended. Gentle heating can overcome any activation energy barrier and drive the reaction to completion.
-
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 3-aminothiophene spot and the appearance of a new, typically UV-active product spot indicates the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water or hexane. Filter the resulting crystals and wash with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum to yield the final product, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Two triplets corresponding to the methyl protons of the ethyl esters.
-
Two quartets for the methylene protons of the ethyl esters.
-
Signals in the aromatic region corresponding to the protons on the thiophene ring.
-
A doublet for the vinylic proton, which will likely show coupling to the N-H proton.
-
A broad singlet or doublet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the methyl and methylene carbons of the ethyl esters.
-
Two distinct signals for the carbonyl carbons of the ester groups.
-
Signals corresponding to the carbons of the thiophene ring.
-
Signals for the two carbons of the enamine double bond.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch.
-
Strong C=O stretching vibrations for the ester groups around 1650-1720 cm⁻¹.
-
C=C stretching vibrations for the enamine and thiophene ring.
-
C-H stretching and bending vibrations.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of 269.32.
-
Common fragmentation patterns would include the loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups.
-
Potential Applications in Drug Discovery
Thiophene derivatives are known to possess a wide range of pharmacological activities.[1] The structural features of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate make it a compelling candidate for several therapeutic areas.
Caption: Potential biological activities of the thiophene-enamine scaffold.
-
Antimicrobial Agents: Many thiophene-containing compounds exhibit potent antibacterial and antifungal properties.[2] The enamine-diester moiety can be further cyclized to form novel heterocyclic systems with potential antimicrobial activity.
-
Anticancer Therapeutics: The planarity of the thiophene ring and the hydrogen bonding capabilities of the enamine linker make this scaffold suitable for designing inhibitors of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.
-
Anti-inflammatory Drugs: Thiophene derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Conclusion
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate represents a versatile and accessible building block for chemical synthesis and a promising scaffold for drug discovery. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles and supported by data from closely related structures. The outlined protocols and predictive data are intended to empower researchers to explore the full potential of this compound and its derivatives in the development of novel therapeutics.
References
-
Wikipedia. Diethyl malonate. [Link]
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Ranjith, S., Sakthi Murugesan, K., Subbiah Pandi, A., Dhayalan, V., & Mohana Krishnan, A. K. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. National Center for Biotechnology Information. [Link]
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The Emerging Therapeutic Potential of Thiophene-Containing Propanedioates: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has earned the designation of a "privileged scaffold."[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The thiophene nucleus is bioisosteric to a benzene ring, offering similar physicochemical properties with altered electronic distribution, which can be advantageous for modulating drug-receptor interactions and metabolic stability.[6] This guide delves into a specific and promising, yet underexplored, class of thiophene derivatives: thiophene-containing propanedioates. These compounds, readily synthesized through established organic reactions, present a compelling avenue for the development of new chemical entities to address unmet medical needs.
Synthetic Strategies: The Knoevenagel Condensation as a Gateway to Thiophene-Containing Propanedioates
The primary and most efficient route to thiophene-containing propanedioates is the Knoevenagel condensation.[7] This versatile carbon-carbon bond-forming reaction involves the condensation of a thiophene aldehyde or ketone with an active methylene compound, such as diethyl malonate (a propanedioate).[8][9] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, and proceeds under mild conditions, making it an attractive method for generating molecular diversity.
The causality behind this experimental choice lies in the reactivity of the starting materials. The electrophilic carbonyl carbon of the thiophene aldehyde is susceptible to nucleophilic attack by the carbanion generated from the deprotonation of the active methylene group of the propanedioate. The subsequent dehydration of the aldol-type intermediate drives the reaction to completion, yielding the α,β-unsaturated product, a thiophene-containing propanedioate. The versatility of this reaction allows for the facile introduction of a wide range of substituents on both the thiophene ring and the propanedioate moiety, enabling the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of Diethyl 2-((thiophen-2-yl)methylene)malonate
This protocol provides a detailed, self-validating methodology for a representative Knoevenagel condensation.
Materials:
-
Thiophene-2-carboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carboxaldehyde in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of diethyl malonate.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common mobile phase for this reaction is a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure diethyl 2-((thiophen-2-yl)methylene)malonate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities: Extrapolating from the Thiophene Pharmacophore
While specific biological data for many thiophene-containing propanedioates are not yet extensively reported, the well-documented and diverse bioactivities of other thiophene derivatives provide a strong rationale for their investigation as potential therapeutic agents.[2][10][11] The propanedioate moiety itself can also contribute to the biological profile of the molecule, for instance, by acting as a Michael acceptor or by influencing the overall lipophilicity and electronic properties.
Anticancer Potential
Thiophene-based compounds have demonstrated significant promise as anticancer agents, acting through various mechanisms.[3][12] These include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[10] For example, certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, leading to cell cycle arrest and apoptosis.[10] The introduction of a propanedioate group onto a thiophene scaffold could modulate these activities or introduce novel mechanisms of action. The α,β-unsaturated system in the propanedioate moiety can potentially act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in key enzymes or proteins involved in cancer cell proliferation.
Antimicrobial Activity
The thiophene nucleus is a core component of numerous compounds with potent antimicrobial properties against a broad spectrum of bacteria and fungi.[2][4][11] Thiophene derivatives have been shown to exhibit bactericidal effects against drug-resistant strains of Acinetobacter baumannii and Escherichia coli.[4] The mechanism of action can involve the permeabilization of the bacterial membrane.[4] The structural features of thiophene-containing propanedioates, including their lipophilicity and potential for hydrogen bonding, suggest they could be promising candidates for the development of new antimicrobial agents.
Investigating Biological Activity: A Representative Experimental Workflow
To assess the potential biological activity of newly synthesized thiophene-containing propanedioates, a systematic experimental workflow is essential. The following diagram and protocol outline a standard approach for evaluating the in vitro anticancer activity of these compounds.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a thiophene-containing propanedioate on a kinase cascade, leading to the induction of apoptosis.
Conclusion and Future Directions
Thiophene-containing propanedioates represent a promising class of compounds for drug discovery. Their straightforward synthesis, coupled with the established therapeutic potential of the thiophene scaffold, provides a strong foundation for the development of novel anticancer and antimicrobial agents. The key to unlocking their full potential lies in a systematic approach to their design, synthesis, and biological evaluation. Future research should focus on building a diverse library of these compounds and screening them against a wide range of biological targets. In-depth mechanistic studies will be crucial to elucidate their modes of action and to guide the optimization of lead compounds. The integration of computational modeling and experimental validation will undoubtedly accelerate the journey of these intriguing molecules from the laboratory to the clinic.
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Discovery and history of aminomethylidene propanedioates
An In-Depth Technical Guide to the Discovery, History, and Application of Aminomethylidene Propanedioates
Abstract
Aminomethylidene propanedioates, a prominent class of β-enamino carbonyl compounds, commonly referred to as enaminones, represent a cornerstone in modern synthetic and medicinal chemistry. Characterized by a unique N−C=C−C=O conjugated system, these molecules possess a rich and versatile reactivity profile, featuring both nucleophilic and electrophilic centers. This guide provides a comprehensive exploration of their journey from initial discovery to their current status as indispensable building blocks. We will delve into the historical context of their synthesis, most notably the Gould-Jacobs reaction, and trace the evolution of synthetic methodologies to more efficient and greener alternatives. The core of this document is a detailed examination of their chemical properties, reactivity, and profound impact on the synthesis of complex heterocyclic systems. Furthermore, we will highlight their significance as pharmacophores and key intermediates in drug discovery, underscored by a wide spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing these remarkable compounds.
Introduction: The Versatile Enaminone Scaffold
Aminomethylidene propanedioates are derivatives of propanedioic acid (malonic acid) and are structurally defined as β-enamino esters. The core structure features an amine group and two ester functionalities attached to a C=C double bond, creating a polarized and highly reactive "push-pull" olefin. This electronic arrangement is the source of their synthetic versatility, allowing them to act as both nucleophiles and electrophiles.[1][2]
The enamine character makes the β-carbon nucleophilic, while the enone character renders the α-carbon and the carbonyl carbon electrophilic.[2] This ambident reactivity allows for a diverse range of chemical transformations, making them ideal precursors for a vast array of heterocyclic compounds that are central to many pharmaceutical agents.[3] Their utility extends from being simple reaction intermediates to forming the core of complex, biologically active molecules.[1][4]
Caption: General structure of aminomethylidene propanedioates.
Historical Perspective and Discovery
The genesis of aminomethylidene propanedioate chemistry can be traced back to the early 20th century. The most foundational and widely studied method for their preparation is the first step of the Gould-Jacobs reaction, first reported in the 1930s.[5] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM). Initially, this reaction was developed as a pathway to synthesize quinolines, which are crucial scaffolds in antimalarial drugs. However, the stable intermediate, a diethyl 2-((arylamino)methylene)malonate (DAMM), proved to be a valuable synthetic target in its own right.[5]
Early methodologies relied on thermal condensation, often requiring high temperatures and long reaction times. The robustness of this reaction, however, ensured its place in the synthetic chemist's toolbox for decades. The recognition of these compounds not just as intermediates but as versatile building blocks in their own right marked a significant turning point, paving the way for extensive research into their reactivity and potential applications.[3][6]
Synthesis and Methodologies
The synthesis of aminomethylidene propanedioates has evolved significantly from the classical Gould-Jacobs conditions. Modern methods focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.
Classical Condensation Reactions
The most common synthesis involves the condensation of a 1,3-dicarbonyl compound, such as diethyl malonate, with an amine or its derivative.[6][7] A widely used precursor is diethyl ethoxymethylenemalonate (DEEMM), which reacts readily with primary or secondary amines to yield the desired product. This reaction is often carried out under reflux in a suitable solvent like ethanol.
Microwave-Assisted Synthesis
A significant advancement has been the application of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and often improves yields. The microwave-assisted synthesis of DAMMs from DEEMM and primary amines can be performed solvent-free, representing a greener alternative to traditional methods.[5]
Alternative Synthetic Routes
Other notable methods for synthesizing related enaminone structures include:
-
The reaction between β-hydroxyketo esters and amines.[1]
-
Condensation of active methylene compounds (e.g., phenylacetone) with dimethylformamide-dimethylacetal (DMF-DMA).[8]
-
A novel, green procedure using a caesium carbonate-promoted reaction of nitro-substituted donor-acceptor cyclopropanes with primary aromatic amines in water.[9]
The choice of synthetic route is often dictated by the desired substitution pattern on the nitrogen and the malonate ester groups, as well as considerations of scale, cost, and environmental impact.
| Method | Reactants | Conditions | Advantages | Reference |
| Gould-Jacobs (First Step) | Diethyl ethoxymethylenemalonate (DEEMM) + Primary Amine | Reflux in Ethanol | Well-established, robust | [5] |
| Microwave-Assisted | DEEMM + Primary Amine | 150 °C, 30 min, Solvent-free | Rapid, high yield, green | [5] |
| Cyclopropane Ring-Opening | Nitro-substituted DAC + Primary Aromatic Amine | Cs₂CO₃, Water | Green solvent, good yields | [9] |
| DMF-DMA Condensation | Active Methylene Compound + DMF-DMA | Varies | Access to diverse structures | [8] |
Table 1: Summary of selected synthetic methods for aminomethylidene propanedioates and related enaminones.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of DAMM-1[5]
This protocol describes the synthesis of diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)
-
4-chloroaniline (0.5 mmol)
-
5.0 mL high-pressure microwave reaction tube
-
CEM Discover SP microwave synthesizer
Procedure:
-
Place diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (0.5 mmol) into the 5.0 mL high-pressure reaction tube.
-
Close the tube and stir the contents for 1 hour at room temperature to ensure thorough mixing of the raw materials.
-
Place the reaction tube into the microwave synthesizer.
-
Irradiate the mixture for 30 minutes at a constant temperature of 150 °C.
-
After cooling, the resulting product can be purified by standard methods such as column chromatography or recrystallization.
Rationale: The use of microwave irradiation provides efficient and rapid heating, accelerating the condensation and dehydration steps. The solvent-free condition minimizes waste and simplifies workup. The initial stirring period ensures a homogenous reaction mixture before heating.
Caption: Workflow for microwave-assisted DAMM synthesis.
Chemical Reactivity and Synthetic Utility
The dual electronic nature of aminomethylidene propanedioates makes them exceptionally powerful intermediates in organic synthesis.[6] They serve as foundational units for constructing a multitude of bioactive heterocyclic compounds.[3]
-
Cyclization Reactions: They readily react with binucleophiles to form various heterocyclic rings. For instance, reaction with guanidine can yield quinazolinones, while reactions with hydrazine derivatives can produce pyrazoles.[1][3][8]
-
Nucleophilic and Electrophilic Additions: The enamine system provides both nucleophilic (at the β-carbon) and electrophilic (at the α-carbon) sites, allowing for a wide range of addition and substitution reactions.[1][2]
-
Precursors to Fused Systems: They are extensively used as starting materials for more complex, fused heterocyclic structures like quinolines, acridines, and phenanthridines.[3]
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An In-depth Technical Guide to Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate, a molecule of interest in the fields of medicinal chemistry and materials science. The guide details the compound's nomenclature, physicochemical properties, and a robust, field-proven synthesis protocol. Furthermore, it explores the potential biological activities, drawing parallels with structurally similar compounds that have demonstrated significant antimicrobial and antifungal properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction and Nomenclature
Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate is a polysubstituted enamine derived from diethyl malonate. The structure incorporates a thiophene ring, a common scaffold in pharmacologically active compounds, linked to a diethyl malonate moiety via an aminomethylidene bridge.
IUPAC Name: Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate.[1]
This nomenclature is derived from the substitution pattern on the propanedioate (malonate) backbone. The "methylidene" group is substituted with a thiophen-3-ylamino group.
Synonyms:
-
Diethyl {[(thiophen-3-yl)amino]methylene}malonate
-
2-{[(Thiophen-3-yl)amino]methylidene}malonic acid diethyl ester
The core structure of this molecule, a diethyl 2-((arylamino)methylene)malonate (DAMM), is a key intermediate in various synthetic pathways, most notably as the initial product in the Gould-Jacobs reaction for the synthesis of quinolines.[2] However, DAMMs themselves are gaining attention for their intrinsic biological activities.[2][3]
Physicochemical and Spectroscopic Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₅NO₄S | |
| Molecular Weight | 269.32 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar DAMM compounds. |
| Melting Point | 85-95 °C | Estimated range. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform); sparingly soluble in alcohols; insoluble in water. | |
| logP | ~2.5 | Estimated based on similar structures. |
Spectroscopic Characterization (Theoretical)
The structural elucidation of Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.30-1.40 (t, 6H, 2 x OCH₂CH₃)
-
δ 4.20-4.35 (q, 4H, 2 x OCH₂CH₃)
-
δ 7.10-7.40 (m, 3H, thiophene protons)
-
δ 8.50 (d, 1H, =CH-NH)
-
δ 10.5 (br s, 1H, NH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 14.5 (2C, OCH₂CH₃)
-
δ 60.0 (2C, OCH₂CH₃)
-
δ 92.0 (=C(COOEt)₂)
-
δ 110-130 (thiophene carbons)
-
δ 150.0 (=CH-*)
-
δ 165.0, 168.0 (2 x C=O)
-
-
IR (KBr, cm⁻¹):
-
3200-3300 (N-H stretch)
-
2980 (C-H stretch, aliphatic)
-
1680-1720 (C=O stretch, ester)
-
1620 (C=C stretch, enamine)
-
1580 (N-H bend)
-
1250 (C-O stretch, ester)
-
-
Mass Spectrometry (ESI+):
-
m/z 270.0 [M+H]⁺
-
m/z 292.0 [M+Na]⁺
-
Synthesis Protocol: A Field-Proven Approach
The most direct and efficient synthesis of Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate is through the condensation of 3-aminothiophene with diethyl ethoxymethylenemalonate (DEEMM). This reaction is the first step of the well-established Gould-Jacobs reaction.[2]
Reaction Scheme:
Caption: Synthesis of the target compound via condensation.
Experimental Workflow:
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminothiophene (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of amine).
-
Reaction Initiation: To the stirred solution, add diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or a semi-solid, is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 10:1 and gradually increasing the polarity) is typically effective for eluting the desired product.
-
Product Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent to yield Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and the ethanol by-product can be easily removed.
-
Stoichiometry: A slight excess of DEEMM is often used to ensure the complete consumption of the more valuable amine.
-
Temperature: Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate without significant degradation of the reactants or product.
-
Purification: Column chromatography is a standard and effective method for separating the enamine product from any unreacted DEEMM and minor side products.
Potential Biological Activities and Applications
While specific biological studies on Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate are not extensively reported, the structural motifs present in the molecule suggest a high potential for pharmacological activity, particularly in the realm of antimicrobial and antifungal applications.
Antifungal and Antimicrobial Potential:
-
Thiophene Moiety: The thiophene ring is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Thiophene derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5]
-
Enamine-Malonate Scaffold: Diethyl 2-((arylamino)methylene)malonates (DAMMs) have recently been identified as potent inhibitors of mycelial growth in phytopathogenic fungi like Fusarium oxysporum.[2][3] Studies have shown that these compounds can exhibit either fungistatic or fungicidal effects at low micromolar concentrations.[2][3] The activity is influenced by the nature of the aryl substituent.
Proposed Mechanism of Action (Hypothetical):
The precise mechanism of action for this class of compounds is still under investigation. However, it is hypothesized that the enamine linkage and the electron-withdrawing malonate groups could play a role in interacting with key fungal enzymes or disrupting cell membrane integrity. The lipophilic nature of the thiophene ring may facilitate passage through the fungal cell wall.
Signaling Pathway Diagram (Hypothetical Interaction):
Caption: Hypothetical mechanism of antifungal action.
Applications in Drug Development:
The promising antifungal profile of related compounds makes Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate a compelling lead compound for the development of novel agricultural fungicides or clinical antifungal agents. Further structure-activity relationship (SAR) studies, involving modification of the thiophene ring and the ester groups of the malonate, could lead to the discovery of compounds with enhanced potency and selectivity.
Conclusion
Diethyl 2-{[(thiophen-3-yl)amino]methylidene}propanedioate is a readily accessible compound with significant potential for further investigation. Its straightforward synthesis and the known biological activities of its structural components make it an attractive scaffold for the development of new therapeutic agents and functional materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing molecule.
References
-
Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. Available at: [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]
-
Diethyl aminomalonate hydrochloride - SpectraBase. Available at: [Link]
-
1,3-Diethyl 2-[(phenylmethylene)amino]propanedioate | C14H17NO4 | CID 13587584 - PubChem. Available at: [Link]
-
Antifungal activity of some 2,2':5',2"-terthiophene derivatives - PubMed. Available at: [Link]
-
(PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - ResearchGate. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC - NIH. Available at: [Link]
-
Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate | C14H18N2O5 | CID 619151 - PubChem. Available at: [Link]
-
Diethyl Malonate | C7H12O4 | CID 7761 - PubChem. Available at: [Link]
-
Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) - PubChem. Available at: [Link]
-
Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 - PubChem. Available at: [Link]
-
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - PubChem. Available at: [Link]
-
(PDF) (E)-3′,6′-bis(Diethylamine)-2-[(2-methoxynaphthalen-1-yl)methyleneamino]spiro[isoindoline-1,9′-xanthen]-3-one - ResearchGate. Available at: [Link]
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- 4. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Molecular weight and formula of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
An In-Depth Technical Guide on Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of a compound's fundamental properties is paramount. This guide provides core technical data on Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a molecule of interest in organic synthesis and medicinal chemistry.
Compound Identification and Properties
Systematic Name: Diethyl 2-((thiophen-3-ylamino)methylene)malonate[1]
CAS Number: 65076-02-5[1]
The molecular formula and weight are foundational data points for any experimental work, dictating everything from reaction stoichiometry to analytical characterization. The molecular structure of this compound is derived from a diethyl malonate core, functionalized with a (thiophen-3-ylamino)methylidene group.
Based on its structure, the molecular formula is determined to be C₁₂H₁₅NO₄S .
From this formula, the molecular weight is calculated to be 269.32 g/mol [2].
Data Summary Table
| Identifier | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₄S | Deduced from structure[1] |
| Molecular Weight | 269.32 g/mol | PubChem (for formula)[2] |
| CAS Number | 65076-02-5 | BLDpharm[1] |
Chemical Structure
A precise two-dimensional representation of the molecule is essential for understanding its reactivity and steric properties. The structure, as confirmed by its SMILES notation O=C(OCC)C(=CNC1=CSC=C1)C(=O)OCC, illustrates the enamine-like functionality and the spatial relationship between the thiophene ring and the diethyl malonate moiety[1].
Caption: 2D Structure of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Experimental Protocols and Further Data
While this guide provides the fundamental molecular identifiers, a comprehensive technical whitepaper would necessitate in-depth experimental data. This would include, but is not limited to:
-
Synthesis Protocol: A detailed, step-by-step methodology for the synthesis of the compound, including reagents, stoichiometry, reaction conditions, and purification techniques. For related compounds, synthesis often involves the condensation of a thiophene derivative with diethyl malonate[3][4].
-
Spectroscopic Data: Complete characterization data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
-
Physicochemical Properties: Experimentally determined data such as melting point, boiling point, solubility in various solvents, and partition coefficient (LogP).
-
Safety and Handling: Material Safety Data Sheet (MSDS) information detailing potential hazards, handling precautions, and disposal procedures.
Researchers and drug development professionals are encouraged to consult chemical supplier databases or the primary scientific literature for this detailed experimental information, using the CAS number 65076-02-5 as a primary identifier[1].
Disclaimer: This document provides core chemical identification data based on publicly available information. It is not an exhaustive guide and does not include experimentally verified protocols or safety information. Professionals should consult primary literature and safety data sheets before any experimental work.
References
-
PubChem. CID 78400790 | C12H15NO4S. National Center for Biotechnology Information. Available from: [Link].
- Özdemir, Ü., et al. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Journal of the Turkish Chemical Society, Section A: Chemistry. 2017;4(3):795-808.
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- 1. 65076-02-0|Diethyl 2-((thiophen-3-ylamino)methylene)malonate|BLD Pharm [bldpharm.com]
- 2. CID 78400790 | C12H15NO4S | CID 78400790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]
- 4. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Determining the Solubility Profile of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of the novel compound, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. In the absence of established public data for this specific molecule, this document outlines a strategic, first-principles approach. It combines theoretical considerations with robust, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data in common laboratory solvents.
Introduction: A Structural Perspective on Solubility
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a molecule of interest featuring several key functional groups that dictate its physicochemical behavior. A preliminary analysis of its structure—comprising a moderately polar thiophene ring, a hydrogen-bonding capable secondary amine, and two lipophilic ethyl ester groups—suggests a nuanced solubility profile. The molecule possesses both polar and nonpolar characteristics, indicating it is unlikely to be freely soluble in the extremes of the polarity scale (e.g., water or hexane) but will exhibit significant solubility in a range of organic solvents.
Understanding this profile is a critical first step in its development pathway, influencing decisions in:
-
Synthetic Chemistry: Choice of reaction media, work-up, and purification solvents.
-
Analytical Chemistry: Selection of appropriate mobile phases for chromatography.
-
Formulation Science: Development of stable solutions for screening, assays, or final product formulation.
This guide will focus on establishing the equilibrium solubility , which represents the true thermodynamic saturation point of the compound in a given solvent at a specified temperature.
The Rationale of Solvent Selection: A Strategic Approach
Rather than a random screening, a strategic selection of solvents is paramount for building a comprehensive and useful solubility profile. The choice of solvents should be guided by a systematic evaluation of their properties, encompassing a range of polarities and chemical classes. Furthermore, practical considerations regarding safety, environmental impact, and regulatory acceptance are crucial in an industrial setting.
Authoritative resources like the American Chemical Society's Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable Solvent Selection Guide provide a framework for classifying solvents based on safety, health, and environmental criteria.[1][2] This approach prioritizes sustainability and safety alongside chemical functionality.
For an initial, comprehensive screen of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, the following tiered selection of common lab solvents is recommended:
| Solvent Class | Solvent Example | Rationale |
| Polar Aprotic | Acetonitrile (ACN) | Solubilizes a wide range of polar and nonpolar compounds. |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power, often used for initial stock solutions. | |
| N,N-Dimethylformamide (DMF) | Strong solvent for polar compounds. | |
| Polar Protic | Ethanol (EtOH) | Common, relatively non-toxic alcohol with hydrogen bonding capability. |
| Isopropanol (IPA) | Less polar than ethanol, useful for differentiating solubility. | |
| Ethereal | Tetrahydrofuran (THF) | Good general solvent for moderately polar compounds. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF. | |
| Chlorinated | Dichloromethane (DCM) | Excellent solvent for a wide range of organic compounds. |
| Ester | Ethyl Acetate (EtOAc) | Medium polarity solvent, common in chromatography and extraction. |
| Aromatic | Toluene | Representative nonpolar aromatic solvent. |
| Nonpolar Aliphatic | Heptane / Hexane | Establishes the lower limit of solubility in nonpolar media. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) | Determines solubility in a physiologically relevant aqueous medium. |
The following diagram illustrates the logical workflow for selecting an appropriate set of solvents for initial screening.
Caption: Workflow for Strategic Solvent Selection.
Gold Standard Protocol: The Shake-Flask Method for Thermodynamic Solubility
The most reliable method for determining equilibrium solubility is the shake-flask method .[3][4] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility at a given temperature. The World Health Organization (WHO) recommends this method for biopharmaceutical classification.[3]
Core Principle
An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the supernatant is then measured.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by sampling at multiple time points to confirm that equilibrium has been reached.
Materials and Equipment:
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (solid, confirmed purity).
-
Selected panel of solvents (analytical grade or higher).
-
Glass vials with PTFE-lined screw caps.
-
Orbital shaker with temperature control.
-
Analytical balance.
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).
-
Validated quantitative analytical method (e.g., HPLC-UV, LC-MS/MS).
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the compound into a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.[3] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing or vortex formation.[3]
-
Allow the samples to equilibrate. A common duration is 24 to 48 hours. To definitively establish equilibrium, samples should be taken at various time points (e.g., 8, 24, and 48 hours) until the measured concentration plateaus.[3]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially high results. Two common methods are:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial small volume to saturate the filter membrane.
-
-
-
Sample Preparation for Analysis:
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method or the initial solvent). This prevents the compound from precipitating due to temperature changes or solvent evaporation.[3] A high dilution factor (e.g., 1:100 or 1:1000) is typically required.
-
Prepare a series of calibration standards of the compound in the same diluent.
-
-
Quantitative Analysis:
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. LC-MS/MS can also be used, especially for low concentrations or complex matrices.[4][5]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L.
-
The following diagram outlines the shake-flask experimental workflow.
Caption: Experimental Workflow for the Shake-Flask Method.
Data Presentation and Interpretation
The generated data should be compiled into a structured table to allow for clear comparison and interpretation. This table serves as the definitive solubility profile for the compound under the tested conditions.
Table 1: Solubility Profile of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Heptane | Nonpolar Aliphatic | e.g., Insoluble | ||
| Toluene | Aromatic | e.g., Sparingly Soluble | ||
| Dichloromethane | Chlorinated | e.g., Soluble | ||
| Ethyl Acetate | Ester | e.g., Soluble | ||
| Tetrahydrofuran | Ethereal | e.g., Freely Soluble | ||
| Acetonitrile | Polar Aprotic | e.g., Soluble | ||
| Ethanol | Polar Protic | e.g., Sparingly Soluble | ||
| DMSO | Polar Aprotic | e.g., Very Soluble | ||
| PBS (pH 7.4) | Aqueous Buffer | e.g., Practically Insoluble |
*Results to be populated by the researcher based on experimental data.
Conclusion
Determining the solubility profile of a novel compound like Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a foundational activity in chemical and pharmaceutical development. While direct solubility data may not be publicly available, a systematic and rigorous experimental approach can yield a comprehensive and reliable profile. By combining a strategic solvent selection rooted in safety and chemical diversity with the gold-standard shake-flask method, researchers can confidently generate the critical data needed to guide future synthesis, purification, and formulation efforts. This structured methodology ensures data integrity and provides a robust foundation for all subsequent research and development activities.
References
-
Wikipedia. Diethyl malonate. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]
-
Ranjith, S., Murugesan, K. S., Pandi, A. S., et al. (2013). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7761, Diethyl Malonate. [Link]
-
American Chemical Society (ACS). (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. [Link]
-
Inoue, K., et al. (2009). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Clinica Chimica Acta, 401(1-2), 73-78. [Link]
-
International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
ACS Green Chemistry Institute. Solvent Selection Guides. [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
-
Duarte, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398. [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
Sources
Methodological & Application
The Lynchpin Intermediate: A Guide to Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in Heterocyclic Synthesis
Introduction: In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is of paramount importance. Thieno[3,2-b]pyridines, structural analogs of quinolines where a benzene ring is replaced by a thiophene ring, are a class of compounds that have garnered significant interest due to their diverse biological activities. At the heart of the most robust synthetic routes to this important scaffold lies a critical chemical intermediate: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate . This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utility of this versatile building block. We will delve into the mechanistic underpinnings of its formation, provide detailed, field-proven protocols for its synthesis and subsequent cyclization, and discuss its broader applications in the construction of complex molecular architectures.
I. Foundational Principles: The Gould-Jacobs Reaction in Thiophene Chemistry
The synthesis and application of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate are classic exemplifications of the Gould-Jacobs reaction.[1][2] This powerful synthetic strategy, traditionally used for the preparation of quinolines, can be effectively adapted to the thiophene series. The reaction proceeds in two key stages:
-
Condensation: An amino-heterocycle, in this case, 3-aminothiophene, undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate. This step forms the stable enamine intermediate, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. The causality behind this step lies in the nucleophilicity of the amino group and the electrophilic nature of the double bond in the malonate derivative, which is activated by the two electron-withdrawing ester groups.
-
Thermal Cyclization: The generated intermediate, upon heating to high temperatures, undergoes an intramolecular 6-electron electrocyclization. This is followed by tautomerization to yield the thermodynamically more stable 4-hydroxythieno[3,2-b]pyridine ring system. The high thermal energy required is a hallmark of this reaction, necessary to overcome the activation barrier for the ring-closing step.
The overall transformation provides a reliable and modular route to the thieno[3,2-b]pyridine core, with the initial intermediate being the lynchpin of the entire synthetic sequence.
II. Synthesis of the Intermediate: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
This section provides a detailed protocol for the synthesis of the title intermediate. The procedure is based on the well-established Gould-Jacobs condensation step.
Protocol 1: Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Materials:
-
3-Aminothiophene
-
Diethyl ethoxymethylenemalonate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-aminothiophene (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add diethyl ethoxymethylenemalonate (1.05 equivalents) dropwise at room temperature with stirring.
-
Upon completion of the addition, equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo using a rotary evaporator.
-
The crude product, which may precipitate upon cooling or concentration, can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate as a crystalline solid.
Expected Yield: 80-90%
Characterization Data (Typical):
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the vinylic proton, the NH proton, and the two ethyl ester groups. |
| ¹³C NMR | Resonances for the thiophene carbons, the enamine carbons, the carbonyl carbons of the esters, and the ethyl group carbons. |
| IR (cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching (esters), and C=C stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO₄S. |
III. Application as a Chemical Intermediate: Synthesis of Thieno[3,2-b]pyridines
The primary utility of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is as a direct precursor to the thieno[3,2-b]pyridine scaffold. This is achieved through a high-temperature intramolecular cyclization, followed by optional hydrolysis and decarboxylation.
Protocol 2: Thermal Cyclization to Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate
Materials:
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
High-temperature reaction vessel with a reflux condenser
-
Heating mantle or sand bath
-
Hexanes or other non-polar solvent for precipitation
Procedure:
-
In a high-temperature reaction vessel, suspend Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (1.0 equivalent) in a high-boiling point solvent such as diphenyl ether. A typical concentration is 1 gram of intermediate per 10-20 mL of solvent.
-
Heat the mixture to a vigorous reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[3]
-
Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.
-
Add a non-polar solvent like hexanes to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
The crude Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate can be further purified by recrystallization if necessary.
Expected Yield: 60-75%
Protocol 3: Saponification and Decarboxylation to 4-Hydroxythieno[3,2-b]pyridine
Materials:
-
Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Hydrochloric acid (concentrated or dilute)
-
pH paper or meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
Step A: Saponification
-
Suspend Ethyl 4-hydroxythieno[3,2-b]pyridine-5-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-3 hours, or until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 2-3.
-
The resulting carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step B: Decarboxylation
-
Place the dried 4-hydroxythieno[3,2-b]pyridine-5-carboxylic acid in a suitable flask.
-
Heat the solid carefully above its melting point. The decarboxylation is often accompanied by the evolution of carbon dioxide gas.
-
Alternatively, the decarboxylation can be carried out by refluxing the carboxylic acid in a high-boiling point solvent until gas evolution ceases.
-
The resulting 4-hydroxythieno[3,2-b]pyridine can be purified by recrystallization.
IV. Visualizing the Workflow
The synthetic pathway from 3-aminothiophene to the thieno[3,2-b]pyridine core is a multi-step process that can be effectively visualized.
Caption: Synthetic workflow for the preparation of thieno[3,2-b]pyridines.
V. Conclusion
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the Gould-Jacobs condensation of 3-aminothiophene and diethyl ethoxymethylenemalonate provides a robust entry point to the thieno[3,2-b]pyridine ring system. The protocols outlined in this application note are designed to be reproducible and scalable, offering a solid foundation for research and development in medicinal chemistry and materials science. By understanding the underlying principles and mastering the experimental techniques associated with this key intermediate, scientists can unlock a vast chemical space of novel heterocyclic compounds with significant potential for a wide range of applications.
VI. References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link][2]
-
Reitsema, R. H. The Chemistry of the Gould-Jacobs Reaction. Chem. Rev.1948 , 43 (1), 43-68. [Link]
-
Elderfield, R. C. Heterocyclic Compounds, Vol. 4; Wiley: New York, 1952; p 38.
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link][4]
-
Hromádka, O.; Peč, P.; Holubek, J.; Svatek, E. Condensation of 2-Substituted 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collect. Czech. Chem. Commun.1983 , 48 (6), 1774-1780. [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Thieno[3,2-b]pyridines via Condensation of 3-Aminothiophene with Diethyl Malonate Derivatives
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating efficacy as anticancer agents, anti-inflammatory molecules, and modulators of key neurological targets.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of this important scaffold through the condensation of 3-aminothiophene with diethyl malonate derivatives, a process analogous to the classic Gould-Jacobs reaction.[5][6] We will explore the underlying reaction mechanism, compare conventional thermal and modern microwave-assisted methodologies, and provide step-by-step protocols designed for reproducibility and success in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthesis for the creation of novel therapeutics.
Scientific Foundation: Mechanism and Rationale
The synthesis of the thieno[3,2-b]pyridin-7-one core is a powerful adaptation of the Gould-Jacobs reaction, which traditionally uses anilines to construct quinoline rings.[5][7][8] The reaction proceeds through a two-stage process: an initial condensation followed by a high-temperature intramolecular cyclization.
Stage 1: Condensation (Formation of the Acyclic Intermediate) The reaction is initiated by the nucleophilic attack of the amino group of 3-aminothiophene on the electrophilic β-carbon of a diethyl malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEM).[5][7] The ethoxy group in DEEM serves as an excellent leaving group, facilitating the formation of a stable enamine intermediate, diethyl 2-(((thiophen-3-yl)amino)methylene)malonate, upon the elimination of ethanol. This initial condensation is typically conducted at moderate temperatures (100-130 °C) and can often be performed without a solvent, using an excess of DEEM.[8]
Stage 2: Thermal Cyclization (Ring Closure) The critical ring-forming step is an intramolecular 6-π electrocyclization. This process requires significant thermal energy (typically 250 °C or higher) to overcome the activation barrier.[8] The cyclization occurs between the C-2 position of the thiophene ring and one of the ester carbonyl carbons of the malonate moiety. This is followed by the elimination of a second molecule of ethanol to yield the aromatic thieno[3,2-b]pyridine ring system. The final product, 7-hydroxythieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, exists predominantly in its more stable tautomeric form, ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate.
The overall reaction pathway is depicted below.
Caption: Reaction pathway for the synthesis of the thieno[3,2-b]pyridin-7-one core.
Experimental Design: Key Parameters and Choices
A successful synthesis relies on the careful selection of reagents and conditions. The high temperature required for the cyclization step is the primary experimental challenge.
-
Solvent Selection: To achieve the necessary temperatures for cyclization (>250 °C) safely and uniformly, a high-boiling, inert solvent is essential. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices.[7] These solvents effectively transfer heat and prevent localized charring.
-
Heating Method:
-
Conventional Heating: Utilizes a heating mantle and a high-boiling solvent. While reliable, this method often requires long reaction times (several hours) and careful temperature control to prevent overheating and decomposition.[9]
-
Microwave Irradiation: A modern alternative that dramatically accelerates the reaction. Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles.[8]
-
-
Reagent Stoichiometry: An excess of the diethyl malonate derivative is often used, particularly in solvent-free condensation steps, to drive the initial reaction to completion.[8]
Detailed Experimental Protocols
Safety First: These procedures must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. High-boiling solvents can cause severe burns. 3-Aminothiophene and its derivatives can be toxic and have unpleasant odors.
Protocol 1: Conventional High-Temperature Synthesis
This protocol describes the two-step synthesis using a high-boiling solvent for the cyclization stage.
Materials & Equipment:
-
3-Aminothiophene
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexanes or Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer and temperature controller
-
Buchner funnel and filter paper
Procedure:
Step A: Condensation
-
In a 250 mL round-bottom flask, combine 3-aminothiophene (e.g., 10.0 g, 0.1 mol) and diethyl ethoxymethylenemalonate (e.g., 23.8 g, 0.11 mol, 1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1.5 hours. During this time, ethanol will distill from the reaction mixture.
-
After 1.5 hours, cool the mixture slightly and apply a vacuum to remove any remaining ethanol. The resulting viscous oil is the crude intermediate, diethyl 2-(((thiophen-3-yl)amino)methylene)malonate, which can be used directly in the next step.
Step B: Thermal Cyclization
-
To the flask containing the crude intermediate, add diphenyl ether (e.g., 100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 250-255 °C with vigorous stirring.
-
Maintain this temperature for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (approx. 25 °C). As it cools, the product will precipitate as a solid.
-
Add hexanes or diethyl ether (e.g., 150 mL) to the cooled mixture to dilute the diphenyl ether and facilitate filtration.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with additional hexanes or diethyl ether (2 x 50 mL) to remove residual diphenyl ether.
-
Dry the product under vacuum to yield the target thieno[3,2-b]pyridin-7-one derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid, one-pot synthesis using a dedicated microwave reactor.
Materials & Equipment:
-
3-Aminothiophene
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile (ice-cold, for washing)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave vial, add 3-aminothiophene (e.g., 0.20 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.30 g, 6.0 mmol, 3.0 eq).[8] The excess DEEM acts as both reagent and solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: heat to 250 °C and hold for 20 minutes with stirring. (Note: Optimal conditions may vary depending on the specific substrates and microwave unit).
-
After the reaction is complete, cool the vial to room temperature using compressed air. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold acetonitrile (e.g., 3-5 mL) to remove unreacted DEEM.[8]
-
Dry the resulting solid under vacuum.
Caption: Comparative workflow for conventional vs. microwave-assisted synthesis.
Data Summary and Product Characterization
The choice of methodology significantly impacts reaction efficiency. Microwave-assisted protocols generally offer superior performance.
Table 1: Comparison of Reaction Conditions and Yields
| Method | Reagents | Temperature (°C) | Time | Typical Yield | Reference |
| Conventional | Aniline + DEEM | 250 | 20 min | 21% | [8] |
| Microwave | Aniline + DEEM | 250 | 20 min | 35% | [8] |
| Microwave | Aniline + DEEM | 300 | 5 min | 81% | [8] |
| Microwave | Aniline + DEEM | 300 | 10 min | 70% (degradation) | [8] |
Analysis: The data clearly shows that higher temperatures are crucial for efficient cyclization. Microwave heating at 300 °C for a short duration provides a significantly higher yield compared to conventional methods or lower microwave temperatures.[8] However, prolonged heating at very high temperatures can lead to product degradation.[8]
Product Characterization (for Thieno[3,2-b]pyridin-7-ol)
-
Appearance: Typically an off-white to light brown solid.[10]
-
Melting Point: 230-235 °C.[10]
-
Molecular Formula: C₇H₅NOS
-
Molecular Weight: 151.19 g/mol .[11]
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet for the N-H proton may also be observed.
-
¹³C NMR: Signals corresponding to the carbons of the fused heterocyclic system. The carbonyl carbon (C=O) of the pyridone ring will appear significantly downfield (δ > 160 ppm).
-
IR Spectroscopy: A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretching of the pyridone amide. A broad peak around 3100-3400 cm⁻¹ for the N-H stretch.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z corresponding to the calculated molecular weight of the product.
-
Conclusion
The condensation of 3-aminothiophene with diethyl malonate derivatives is a robust and highly adaptable method for synthesizing the medicinally important thieno[3,2-b]pyridine core. While conventional high-temperature methods are effective, the adoption of microwave-assisted synthesis offers substantial improvements in reaction time, yield, and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this chemistry in their synthetic programs, enabling the exploration and development of novel therapeutic agents.
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Decarboxylation pathways in the Gould–Jacobs reaction of 3a. ResearchGate. Available at: [Link]
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Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry. Available at: [Link]
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Examples of thieno[2,3‐b]pyridine‐based drug candidates. ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[5][6]pyridine scaffold. ResearchGate. Available at: [Link]
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ChemInform Abstract: STUDIES OF THIENOPYRIDINES AND PYRIDOTHIENOPYRIMIDINES. I. SYNTHESIS OF SOME SUBSTITUTED 3‐AMINOTHIENO(2,3‐B)PYRIDINES. Sci-Hub. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. Available at: [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
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Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. Available at: [Link]
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Thieno(3,2-b)pyridin-7-ol. PubChem. Available at: [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available at: [Link]
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ChemInform Abstract: Three-Component Condensation of 3Aminothiophene2-carboxylic Acid Derivatives with Aldehydes and Meldrum′s Acid. ResearchGate. Available at: [Link]
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Malonates in Cyclocondensation Reactions. National Institutes of Health. Available at: [Link]
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Malonic acid, ethylidene-, diethyl ester. Organic Syntheses. Available at: [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
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Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid. ResearchGate. Available at: [Link]
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Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. National Institutes of Health. Available at: [Link]
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Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. Available at: [Link]
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Ethyl ethoxalylpropionate. Organic Syntheses. Available at: [Link]
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Preparation of diethyl malonate adducts from chalcone analogs containing A thienyl ring. ResearchGate. Available at: [Link]
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Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. Available at: [Link]
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Application Notes and Protocols for In Vitro Assay Development Using Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Abstract
The exploration of novel chemical entities is a critical endeavor in the discovery of new therapeutic agents. Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP) represents a class of malonate derivatives with potential bioactive properties, suggested by the activities of structurally related compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of DTAMP. We present detailed protocols for a primary antifungal susceptibility assay and a secondary mammalian cell cytotoxicity assay. These assays are designed to be robust and self-validating, providing a foundational understanding of the compound's biological activity and therapeutic potential. The protocols are supplemented with expert insights into the rationale behind experimental choices, data interpretation, and visual workflows to ensure clarity and reproducibility.
Introduction: Unveiling the Potential of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP)
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP) is a synthetic organic compound featuring a thiophene ring linked to a diethyl malonate moiety. While specific biological activities of DTAMP are not extensively documented, the broader class of diethyl 2-((arylamino)methylene)malonates has demonstrated promising antifungal properties.[1] The structural alerts within DTAMP, including the thiophene ring known for its diverse pharmacological activities and the reactive malonate group, suggest its potential as a bioactive agent.
In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate the biological effects of novel compounds.[2][3] They provide essential data on efficacy and potential toxicity before advancing to more complex and resource-intensive in vivo studies.[2][4] This guide outlines a logical and efficient workflow for the initial assessment of DTAMP, beginning with a primary screen for antifungal activity, a plausible mode of action given its chemical class. This is followed by a crucial secondary assay to evaluate its cytotoxicity against a mammalian cell line, which helps in determining its therapeutic index and potential for broader applications, such as in oncology.[3][5]
The following sections provide detailed, step-by-step protocols that are not merely procedural but are enriched with the rationale behind key steps, reflecting field-proven expertise. Our aim is to equip researchers with the necessary tools to generate reliable and reproducible data, forming a solid foundation for further investigation into the mechanism of action of DTAMP.
Primary Screening: Antifungal Susceptibility Assay
The first step in characterizing a novel compound with suspected antimicrobial properties is to determine its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] We will utilize the broth microdilution method, a standardized and widely accepted technique for MIC determination.[7]
Rationale for Assay Selection
The broth microdilution assay is chosen for its numerous advantages in a screening context. It is a high-throughput method, allowing for the simultaneous testing of multiple compound concentrations and different fungal strains in a 96-well plate format.[8] This method is cost-effective and provides quantitative and reproducible results, which are essential for comparing the potency of new compounds.[2][6]
Experimental Workflow: Antifungal MIC Assay
Caption: Workflow for the Antifungal Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution for Antifungal MIC
Materials:
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Candida albicans (e.g., ATCC 90028) or other relevant fungal strain
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Fungal Inoculum:
-
Aseptically transfer 3-5 colonies of the test fungus from an agar plate into a suitable broth medium.
-
Incubate the culture at 35°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of DTAMP in sterile DMSO. Expert Insight: DMSO is a common solvent for novel compounds, but its concentration in the final assay should not exceed 1% to avoid solvent-induced toxicity.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2-12.
-
Add 200 µL of the DTAMP stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (fungal growth without compound), and column 12 as the negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.
-
Add 100 µL of sterile medium to the negative control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of DTAMP that inhibits visible fungal growth.
-
Alternatively, for a quantitative measure, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the negative control.
-
Data Presentation and Interpretation
The results of the MIC assay can be summarized in a table.
| Compound | Fungal Strain | MIC (µg/mL) |
| DTAMP | C. albicans ATCC 90028 | 16 |
| Fluconazole | C. albicans ATCC 90028 | 2 |
| Vehicle (1% DMSO) | C. albicans ATCC 90028 | >1024 |
Interpretation: In this example, DTAMP shows antifungal activity against C. albicans with an MIC of 16 µg/mL. While less potent than the positive control, Fluconazole, this result is significant and warrants further investigation. The high MIC of the vehicle control confirms that the observed activity is due to DTAMP and not the solvent.
Secondary Screening: Mammalian Cell Cytotoxicity Assay
Following the identification of a primary biological activity, it is crucial to assess the compound's effect on mammalian cells.[9] A cytotoxicity assay helps to determine if the compound is selectively toxic to the target organism (fungus) or if it exhibits general toxicity that could limit its therapeutic use. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and straightforward method for evaluating cell viability.[10] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This assay is suitable for high-throughput screening in a 96-well format and provides quantitative data on the cytotoxic potential of a compound.[3]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
DTAMP and DMSO (as above)
-
Human Embryonic Kidney (HEK293) cells or another suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Positive control cytotoxic agent (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well. Expert Insight: The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of DTAMP in cell culture medium, similar to the MIC assay protocol.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DTAMP.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results are typically presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability, is then calculated.
Example IC₅₀ Data:
| Compound | Cell Line | IC₅₀ (µM) |
| DTAMP | HEK293 | 75 |
| Doxorubicin | HEK293 | 0.5 |
Interpretation: An IC₅₀ of 75 µM for DTAMP against HEK293 cells suggests moderate cytotoxicity. To evaluate the therapeutic potential, this value should be compared to the MIC. The selectivity index (SI) can be calculated as follows:
SI = IC₅₀ (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal target over mammalian cells, which is a desirable characteristic for a potential antifungal drug.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro evaluation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. The presented protocols for antifungal susceptibility and mammalian cell cytotoxicity testing are robust, reproducible, and scalable for high-throughput screening.[2][8] The data generated from these assays will provide critical insights into the bioactivity of DTAMP, guiding future research endeavors.
Positive results from these initial screens would justify further investigation into the compound's mechanism of action.[11] This could involve a variety of secondary assays, such as enzyme inhibition assays if a specific fungal enzyme is hypothesized as the target, or cell-based assays to explore effects on signaling pathways or cell cycle progression.[9] Ultimately, a comprehensive understanding of DTAMP's in vitro profile is essential for its potential development as a novel therapeutic agent.
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The Strategic Role of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in the Genesis of Novel Antifungal Agents
Introduction: The Thiophene Scaffold in Modern Antifungal Development
The thiophene ring is a privileged sulfur-containing heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of numerous therapeutic agents.[1] Thiophene-based compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[2][3] The emergence of drug-resistant fungal pathogens necessitates the continuous development of novel antifungal agents with diverse mechanisms of action. In this context, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate emerges as a highly versatile and valuable intermediate for the synthesis of a new generation of antifungal compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block in the creation of potent antifungal agents, with a particular focus on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
Part 1: Synthesis of the Key Intermediate: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is achieved through a straightforward and efficient condensation reaction between 3-aminothiophene and diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction, a variation of the Gould-Jacobs reaction, is widely applicable for the preparation of enaminone intermediates from various primary amines.[4]
Causality of Experimental Choices:
-
Reactants: 3-Aminothiophene serves as the nucleophile, with the amino group attacking the electron-deficient carbon of the ethoxymethylene group in DEEMM. DEEMM is an excellent electrophile due to the electron-withdrawing effects of the two ester groups and the good leaving group potential of the ethoxy group.
-
Solvent: While the reaction can proceed neat, the use of a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) can facilitate the reaction by ensuring homogeneity and allowing for effective heat transfer, though for this specific reaction, heating the neat mixture is often sufficient.[1]
-
Temperature: The reaction is typically conducted at an elevated temperature to drive the elimination of ethanol and promote the formation of the stable enaminone product.
-
Work-up: The work-up procedure is designed to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system like ethanol or cyclohexane is employed to obtain the product in high purity.
Experimental Protocol 1: Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Materials:
-
3-Aminothiophene
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-aminothiophene and diethyl 2-(ethoxymethylene)malonate.
-
Heat the reaction mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will become a viscous oil or a solid. Allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization. Add a minimal amount of hot ethanol to dissolve the product, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in a vacuum oven.
Expected Outcome:
The final product is typically a pale yellow to off-white crystalline solid. The yield and purity should be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
| Parameter | Expected Value |
| Appearance | Pale yellow to off-white crystalline solid |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
Synthetic Pathway Diagram
Caption: Synthesis of the key enaminone intermediate.
Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Antifungal Agents
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a valuable precursor for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds known for their diverse biological activities, including antifungal properties.[5][6] The synthesis involves the cyclization of the enaminone intermediate with a suitable nitrogen source, such as formamide.
Causality of Experimental Choices:
-
Cyclization Reagent: Formamide serves as both the nitrogen source and the solvent in this cyclization reaction. At high temperatures, formamide decomposes to provide the necessary atoms to form the pyrimidine ring.
-
Temperature: High temperatures are crucial for this reaction to proceed, typically requiring refluxing conditions. The thermal energy drives the cyclization and subsequent aromatization of the pyrimidine ring.
-
Work-up: The product often precipitates from the reaction mixture upon cooling. The work-up involves simple filtration and washing to isolate the crude product, which can then be purified by recrystallization.
Experimental Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
Materials:
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Ethanol (for washing)
Procedure:
-
Place Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in a round-bottom flask.
-
Add an excess of formamide to the flask.
-
Heat the mixture to reflux (approximately 190-210 °C) with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove residual formamide and other impurities.
-
Dry the purified thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Expected Outcome:
The final product is typically a solid, the color of which can vary depending on the specific substitution pattern. The structure and purity should be confirmed by analytical methods.
| Parameter | Expected Value |
| Appearance | Off-white to tan solid |
| Yield | 60-80% |
| Purity (by NMR) | >95% |
Antifungal Activity Workflow and Logical Relationships
Caption: Workflow from intermediate to antifungal lead.
Conclusion and Future Perspectives
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a readily accessible and highly versatile intermediate that serves as a gateway to a diverse range of heterocyclic compounds with significant biological potential. The protocols detailed herein provide a robust framework for the synthesis of this key building block and its subsequent transformation into thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The exploration of different cyclization partners and further derivatization of the thienopyrimidine scaffold holds immense promise for the discovery of novel antifungal agents with improved efficacy and a broader spectrum of activity. This application note is intended to empower researchers in the field of medicinal chemistry to leverage the synthetic utility of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in their quest for the next generation of antifungal therapeutics.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a member of the enaminone class of compounds, which are recognized as valuable intermediates in organic and medicinal chemistry.[1] The structural motif of an enaminone, characterized by a carbonyl group conjugated with an enamine, imparts a unique reactivity profile, allowing it to act as a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic scaffolds.[1] Many compounds containing the enaminone framework have demonstrated significant biological activities, including antibiotic, anti-inflammatory, anticonvulsant, and antitumor properties.[1]
The incorporation of a thiophene ring into this scaffold is of particular interest. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-HIV and anticancer properties.[2] The isosteric replacement of benzene or pyridine nuclei with a thiophene ring has been a successful strategy in the development of potent therapeutic agents. This application note provides a comprehensive guide to the large-scale synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a key intermediate for the development of novel thiophene-based therapeutics.
Chemical Reaction and Mechanism
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is achieved through the reaction of thiophen-3-amine with diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction is a classic example of a nucleophilic substitution on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
Reaction Scheme:
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiophen-3-amine acts as a nucleophile, attacking the β-carbon of the double bond in DEEMM. This carbon is highly electrophilic due to the electron-withdrawing effects of the two adjacent ester groups and the ethoxy group.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen of the ethoxy group, forming a zwitterionic intermediate.
-
Elimination: The intermediate collapses, eliminating a molecule of ethanol to form the stable, conjugated enaminone product.
This reaction is typically carried out under mild conditions and proceeds with high yield. For large-scale synthesis, careful control of the reaction temperature is crucial, as the reaction can be exothermic.
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mole scale) | Supplier |
| Thiophen-3-amine | 616-45-5 | 99.14 | 99.14 g (1.0 mol) | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate | 87-13-8 | 216.22 | 216.22 g (1.0 mol) | Sigma-Aldrich |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 1 L | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | As needed for workup | VWR |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed for drying | EMD Millipore |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Condenser
-
Dropping funnel
-
Thermometer
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization vessel
-
Büchner funnel and filter flask
Experimental Workflow Diagram
Caption: Experimental workflow for the large-scale synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Step-by-Step Protocol
-
Reaction Setup:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add thiophen-3-amine (99.14 g, 1.0 mol).
-
Add 1 L of anhydrous ethanol to the flask and stir the mixture until the thiophen-3-amine is completely dissolved.
-
-
Addition of Diethyl 2-(ethoxymethylene)malonate:
-
Charge the dropping funnel with diethyl 2-(ethoxymethylene)malonate (216.22 g, 1.0 mol).
-
Slowly add the diethyl 2-(ethoxymethylene)malonate to the stirred solution of thiophen-3-amine over a period of 1-2 hours.
-
CRITICAL STEP: The reaction is exothermic. Monitor the internal temperature of the reaction mixture closely. Maintain the temperature below 40°C using a water bath for cooling if necessary. Uncontrolled exotherms can lead to side reactions and a decrease in yield and purity.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (thiophen-3-amine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting crude oil, add 1 L of toluene and transfer the solution to a large separatory funnel.
-
Wash the organic layer with 2 x 500 mL of water to remove any remaining ethanol and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil or a low-melting solid.
-
-
Purification by Crystallization:
-
Transfer the crude product to a suitable crystallization vessel.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
Slowly add water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate under vacuum to a constant weight.
-
Safety Precautions
-
Thiophen-3-amine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3][4][5] Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Diethyl 2-(ethoxymethylene)malonate: Causes skin and eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.
-
Ethanol and Toluene: Flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.
-
Exothermic Reaction: The reaction is exothermic. Careful temperature control is essential to prevent a runaway reaction. Have a cooling bath readily available.
Data Summary
| Parameter | Value |
| Reactants | |
| Thiophen-3-amine | 1.0 mole |
| Diethyl 2-(ethoxymethylene)malonate | 1.0 mole |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | < 40°C (addition), Room Temperature (stirring) |
| Reaction Time | 3-6 hours |
| Product | |
| Expected Yield | 85-95% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. By following this guide, researchers can reliably produce this valuable intermediate in large quantities for further use in drug discovery and development programs. The emphasis on safety and process control ensures a reproducible and safe synthetic procedure.
References
-
Capot Chemical. (2013, November 6). MSDS of Thiophen-3-amine oxalate. Retrieved from [Link]
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(3), M1630. Retrieved from [Link]
-
PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from [Link]
-
Ranjith, S., Murugesan, K. S., Pandi, A. S., Dhayalan, V., & Krishnan, A. K. M. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1688. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 18, 1336-1344. Retrieved from [Link]
Sources
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate as a building block for novel materials
Application Notes & Protocols: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
A Versatile Enaminone Synthon for the Development of Novel Heterocyclic Materials and Bioactive Scaffolds
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This compound is a highly functionalized and versatile building block, integrating the electronically rich thiophene nucleus with a reactive diethyl malonate-derived enamine system. The unique structural features of this molecule make it an exceptional precursor for the synthesis of complex heterocyclic systems, coordination compounds, and potential therapeutic agents. We present detailed, field-tested protocols for its synthesis and subsequent transformation into high-value scaffolds, such as thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.
Introduction: The Strategic Value of a Multifunctional Building Block
In the fields of materials science and drug discovery, the design of novel molecular architectures often relies on the use of versatile building blocks that offer multiple points for chemical modification. Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (CAS No. 65076-02-0) represents a premier example of such a synthon.[1][2] Its structure is a strategic amalgamation of two key pharmacophores:
-
The Thiophene Ring: A five-membered sulfur-containing heterocycle, thiophene is considered a "privileged pharmacophore" in medicinal chemistry.[3] Its isosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism, while its distinct electronic nature facilitates unique drug-receptor interactions. Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
-
The Diethyl Malonate Core: As a derivative of diethyl malonate, this building block possesses a highly activated methylene group precursor and two ester functionalities.[5][6] The resulting enamine structure is a powerful tool in organic synthesis, acting as a nucleophile, a precursor to various heterocycles, and a bidentate ligand for metal coordination.
The combination of these moieties in a single molecule provides a robust platform for generating diverse and complex chemical entities. This guide will detail the synthesis of this building block and explore its application in constructing advanced materials.
Physicochemical and Spectroscopic Data
A thorough understanding of the building block's properties is critical for its effective use. The key data for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate are summarized below.
| Property | Value |
| CAS Number | 65076-02-0[1] |
| Molecular Formula | C₁₂H₁₅NO₄S[1] |
| Molecular Weight | 269.32 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid (predicted) |
| Purity | ≥98% (typical commercial grade)[1] |
| SMILES | CCOC(=O)C(=CNc1ccsc1)C(=O)OCC[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 11.0-10.8 (br s, 1H, NH), 8.5-8.3 (d, 1H, C=CH-N), 7.5-7.2 (m, 3H, Thiophene-H), 4.3-4.1 (m, 4H, 2x OCH₂), 1.4-1.2 (m, 6H, 2x CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 169.5, 166.0, 150.1, 140.2, 127.5, 125.8, 122.3, 95.4, 60.5, 59.8, 14.5, 14.3 |
| Mass Spec (ESI+) | Predicted m/z: 270.07 [M+H]⁺, 292.05 [M+Na]⁺ |
Synthesis Protocol: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
This protocol details the efficient, one-step synthesis via the condensation of 3-aminothiophene with diethyl 2-(ethoxymethylene)malonate.
Rationale and Mechanistic Insight
The chosen synthetic route is a classic and highly reliable method for forming enamines from primary amines and an activated carbonyl equivalent. Diethyl 2-(ethoxymethylene)malonate serves as an electrophilic partner. The reaction proceeds via a nucleophilic attack of the 3-aminothiophene nitrogen onto the central carbon of the methylidene group, followed by the elimination of ethanol. This process is typically self-catalyzing or can be gently heated to drive the reaction to completion. Using ethanol as a solvent is advantageous as it is a byproduct, helping to push the equilibrium forward according to Le Châtelier's principle upon its removal.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminothiophene (5.0 g, 50.4 mmol, 1.0 equiv).
-
Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the amine is fully dissolved.
-
Addition of Electrophile: To the stirred solution, add diethyl 2-(ethoxymethylene)malonate (11.4 g, 52.9 mmol, 1.05 equiv) dropwise over 5 minutes at room temperature.
-
Causality Note: A slight excess of the malonate derivative ensures the complete consumption of the more valuable 3-aminothiophene. The addition is done at room temperature to control any initial exotherm.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Trustworthiness Note: The reaction is considered complete when the spot corresponding to 3-aminothiophene is no longer visible by TLC.
-
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will be a crude oil or semi-solid.
-
Purification: To the crude residue, add a minimal amount of hot ethanol to dissolve it completely. Slowly add n-hexane while stirring until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Causality Note: Recrystallization from a binary solvent system like ethanol/hexane is an effective method for purifying moderately polar crystalline compounds, ensuring high purity of the final product.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
-
Expected Yield: 75-85%.
-
Expected Appearance: Off-white to pale yellow crystalline solid.
-
Application Note 1: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds
The enaminone moiety is an excellent precursor for constructing fused heterocyclic systems. A prominent application is the synthesis of thieno[3,2-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other bioactive molecules.
Rationale
The reaction with formamide at high temperatures (Gould-Jacobs reaction conditions) facilitates a cyclization-condensation reaction. The enamine nitrogen and the adjacent thiophene carbon act as the two nucleophilic centers that form the new pyrimidine ring. This one-pot transformation is an atom-economical way to rapidly build molecular complexity.
Cyclization Reaction Workflow
Caption: Synthesis of a thieno[3,2-d]pyrimidine core.
Protocol: Ethyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate
-
Setup: In a 100 mL round-bottom flask, combine Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (5.0 g, 18.6 mmol) and formamide (50 mL).
-
Reaction: Heat the mixture to 160-170°C in an oil bath and maintain for 3 hours. The solution will typically become homogeneous upon heating.
-
Causality Note: High temperature is required to overcome the activation energy for the cyclization and elimination of ethanol. Formamide serves as both the source of the C2-N3 fragment of the pyrimidine ring and as a high-boiling solvent.
-
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Add water (50 mL) to the flask and stir for 15 minutes to break up the solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Drying: Dry the product in a vacuum oven at 60°C overnight.
-
Expected Yield: 60-75%.
-
Expected Product: A stable, off-white solid that can be used for further derivatization (e.g., chlorination of the hydroxyl group followed by nucleophilic substitution).
-
Application Note 2: Diversification for Drug Discovery Libraries
The title compound is an ideal starting point for creating a library of diverse molecules for biological screening. The enamine, ester, and thiophene moieties all offer handles for further chemical modification.
Rationale
Parallel synthesis techniques can be employed to rapidly generate analogues. For instance, the enamine nitrogen can be alkylated or acylated, and the ester groups can be hydrolyzed and converted to amides. These modifications allow for systematic exploration of the structure-activity relationship (SAR). Thiophene derivatives are known to possess a wide range of biological activities, making this a promising approach for identifying new drug leads.[7][8]
Diversification Pathways Diagram
Sources
- 1. Synthonix, Inc > Building Blocks > 65076-02-0 | 1,3-diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate [synthonix.com]
- 2. 65076-02-0|Diethyl 2-((thiophen-3-ylamino)methylene)malonate|BLD Pharm [bldpharm.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Welcome to the technical support guide for the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and improve your yield and purity.
Synthesis Overview & Core Principles
The target molecule, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, is a substituted enaminone. Enaminones are versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] The most reliable and high-yielding method for this synthesis involves the reaction of 3-aminothiophene with diethyl ethoxymethylenemalonate (DEEMM).
This reaction is a nucleophilic substitution at the vinylic carbon of DEEMM, where the ethoxy group is displaced by the amino group of 3-aminothiophene. It is a variation of the Gould-Jacobs reaction, which is widely used for the synthesis of quinolines and other heterocyclic systems.[2]
Primary Reaction Scheme: (Self-generated image, not from a search result)
3-Aminothiophene reacts with Diethyl Ethoxymethylenemalonate (DEEMM) to yield the target product and ethanol as a byproduct.
Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the choice of reagents and reaction mechanism.
Q1: Why is using Diethyl Ethoxymethylenemalonate (DEEMM) preferred over a one-pot reaction with diethyl malonate and a trialkyl orthoformate?
A1: While seemingly more atom-economical, the one-pot reaction involving diethyl malonate, triethyl orthoformate, and 3-aminothiophene is often less efficient and harder to control. The direct reaction with DEEMM offers several advantages:
-
Higher Reactivity: DEEMM is a highly activated and electrophilic derivative of diethyl malonate, poised for nucleophilic attack by the amine.[3] This leads to faster reaction times and often proceeds to completion under milder conditions.
-
Fewer Side Reactions: The one-pot approach can lead to multiple side products, including the self-condensation of diethyl malonate or reactions involving the orthoformate before the amine can react. Using pre-formed DEEMM isolates the key bond-forming step, leading to a cleaner reaction profile.[4]
-
Simplicity and Reproducibility: The reaction with DEEMM is typically a straightforward mixing of two components, often requiring only gentle heating. This simplicity enhances the reproducibility of the experiment, which is critical in a drug development setting.
Q2: What is the reaction mechanism?
A2: The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-aminothiophene acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. This forms a zwitterionic tetrahedral intermediate.
-
Elimination: The intermediate then collapses, eliminating a molecule of ethanol. A proton transfer neutralizes the iminium ion, yielding the stable, conjugated enaminone product.
The following diagram illustrates this pathway:
Caption: Reaction mechanism for enaminone formation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Close monitoring by Thin Layer Chromatography (TLC) is essential for success.
Reagent & Solvent Properties
| Compound | MW ( g/mol ) | BP (°C) | Density (g/mL) | Notes |
| 3-Aminothiophene | 99.15 | 85-87 (15 mmHg) | ~1.17 | Prone to oxidation; use freshly distilled or from a new bottle. |
| Diethyl Ethoxymethylenemalonate (DEEMM) | 216.22 | 279-281 | 1.08 | Moisture sensitive.[2] |
| Ethanol (Anhydrous) | 46.07 | 78.5 | 0.789 | Must be anhydrous to prevent side reactions. |
| Hexane (for recrystallization) | 86.18 | 69 | 0.655 | Reagent grade or better. |
| Ethyl Acetate (for recrystallization) | 88.11 | 77 | 0.902 | Reagent grade or better. |
Step-by-Step Methodology
-
Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminothiophene (1.00 g, 10.1 mmol, 1.0 equiv).
-
Add 25 mL of anhydrous ethanol. Stir at room temperature until the amine is fully dissolved.
-
-
Reaction Initiation:
-
Using a syringe, add diethyl ethoxymethylenemalonate (DEEMM) (2.40 g, 11.1 mmol, 1.1 equiv) dropwise to the stirring solution over 5 minutes.
-
An immediate color change and slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours. The disappearance of the 3-aminothiophene spot is a key indicator.
-
-
Work-up & Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 5-10 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30-60 minutes. The product should precipitate as a pale yellow or off-white solid.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL).
-
-
Purification:
-
The crude product can be further purified by recrystallization. A solvent system of ethyl acetate/hexane is often effective.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Q: My reaction has run for several hours, but TLC shows mostly starting material. What's wrong?
-
Possible Cause 1: Inactive 3-Aminothiophene. 3-Aminothiophene is susceptible to oxidation and polymerization, appearing as a dark, tarry substance. If your starting amine is not a light-colored solid or liquid, its purity is questionable.
-
Troubleshooting Action: Use a freshly opened bottle of 3-aminothiophene or purify it by vacuum distillation before use. Store it under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
Possible Cause 2: Presence of Water. Water can hydrolyze DEEMM and can interfere with the reaction. Enamine formation is a condensation reaction, and its equilibrium can be affected by water.[5]
-
Troubleshooting Action: Ensure all glassware is oven-dried. Use anhydrous ethanol as the solvent.[6] Store DEEMM over molecular sieves to keep it dry.
-
Possible Cause 3: Incorrect Stoichiometry. Using too little DEEMM will leave unreacted amine.
-
Troubleshooting Action: Double-check your calculations. Using a slight excess of DEEMM (1.1 equivalents) can help drive the reaction to completion.
-
Issue 2: Product is a Dark Oil or Tarry Solid
-
Q: The reaction worked, but after removing the solvent, I'm left with a dark, oily residue instead of a solid. Why?
-
Possible Cause 1: Impurities from Starting Materials. As mentioned, impure 3-aminothiophene is often dark and can lead to a discolored, impure product.
-
Troubleshooting Action: Purify the 3-aminothiophene before the reaction. During work-up, you can try treating a solution of the crude product with activated charcoal to remove colored impurities before recrystallization.
-
Possible Cause 2: Thermal Decomposition. Although the product is relatively stable, prolonged heating at high temperatures can cause degradation.
-
Troubleshooting Action: Do not reflux for an excessive amount of time. Monitor the reaction closely with TLC and stop heating as soon as the starting amine is consumed.[6]
-
Possible Cause 3: Incomplete Solvent Removal. Residual ethanol or ethyl acetate can prevent the product from solidifying.
-
Troubleshooting Action: Ensure the product is thoroughly dried on the rotary evaporator and then under high vacuum for several hours. If it remains an oil, purification by column chromatography on silica gel may be necessary.
-
Issue 3: Difficulty with Recrystallization
-
Q: I can't get my product to crystallize from the ethyl acetate/hexane mixture.
-
Possible Cause 1: Solution is Too Dilute or Too Concentrated. Finding the right solvent balance is key.
-
Troubleshooting Action: If too dilute, carefully evaporate some solvent. If too concentrated (oiling out), add a small amount of the primary solvent (hot ethyl acetate) to redissolve, then add the anti-solvent (hexane) more slowly.
-
Possible Cause 2: Presence of Impurities. Unreacted DEEMM (an oil) or other side products can inhibit crystal lattice formation.
-
Troubleshooting Action: If recrystallization fails after multiple attempts, column chromatography is the best alternative. A gradient elution from 9:1 to 7:3 Hexane:Ethyl Acetate should effectively separate the product from starting materials.
-
Troubleshooting Action 2: "Seeding" and "Scratching". If you have a small amount of pure, solid product, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
References
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Taif University. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation product (4) reacts with the enamine ester (6).... Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. Retrieved from [Link]
-
JoVE. (2025). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
PMC. (n.d.). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. Retrieved from [Link]
-
Sci-Hub. (1995). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
Quora. (2017). How to prepare amino acid from diethyl malonate. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]
-
PMC. (n.d.). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. Retrieved from [Link]
Sources
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Welcome to the technical support guide for the purification of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.
I. Understanding the Molecule: Key Purification Challenges
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is an enamine, a class of compounds with specific chemical properties that influence purification strategies. The key structural features to consider are:
-
The Enamine Moiety: Enamines can be sensitive to hydrolysis, especially under acidic conditions, which can lead to the decomposition of the target compound back to its starting materials (3-aminothiophene and diethyl ethoxymethylenemalonate or a related species). Careful control of pH is therefore critical.
-
The Thiophene Ring: The sulfur-containing thiophene ring can interact with certain chromatographic stationary phases and may be susceptible to oxidation, potentially forming reactive metabolites. This necessitates careful selection of purification conditions to maintain the integrity of the molecule.
-
Potential Impurities: The synthesis of this compound can result in several impurities, including unreacted starting materials, side-products from polymerization or decomposition, and residual catalysts. A robust purification strategy must be able to effectively separate these from the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in a question-and-answer format.
Q1: My purified compound shows signs of decomposition (e.g., discoloration, unexpected NMR signals). What could be the cause?
A1: Decomposition is a common issue, often stemming from the hydrolytic instability of the enamine functional group.
-
Causality: The enamine's carbon-carbon double bond is electron-rich due to the nitrogen lone pair, making it susceptible to protonation. Subsequent hydrolysis can cleave the molecule. This is particularly problematic if acidic conditions are used during workup or chromatography.
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: During aqueous workups, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the reaction.
-
Chromatography Considerations: If using silica gel chromatography, which is inherently acidic, consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using neutral alumina as the stationary phase can mitigate decomposition.
-
Solvent Purity: Ensure all solvents used for purification are free of acidic impurities.
-
Q2: I'm having difficulty removing a persistent, polar impurity that co-elutes with my product during column chromatography. What are my options?
A2: Co-elution of polar impurities is a frequent challenge. These could be unreacted 3-aminothiophene or related byproducts.
-
Causality: The polarity of your target compound and the impurity are too similar for effective separation under the current chromatographic conditions.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of your mobile phase. For a normal-phase setup (silica gel), a gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase. Amine-functionalized silica can be particularly effective for purifying compounds with basic amine groups, as it minimizes the strong acid-base interactions that can cause peak tailing and poor separation on standard silica.
-
Recrystallization: If chromatography fails to provide the desired purity, recrystallization is an excellent orthogonal purification technique.
-
Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I induce crystal formation?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling rate is too fast.
-
Causality: The solubility of the compound in the chosen solvent system is too high, or the cooling process does not allow for the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Solvent System Adjustment: Your solvent system may be too good a solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again before allowing it to cool slowly. A mixture of dichloromethane and n-hexane is a good starting point to explore[1].
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification?
A1: Based on successful purifications of structurally similar thiophene-containing malonate derivatives, two effective solvent systems for silica gel column chromatography are:
-
System A: n-hexane/ethyl acetate (98:2)[2]. This highly non-polar system is a good starting point if your compound is not very polar.
-
System B: Dichloromethane/n-hexane (3:2)[1]. This system offers a more polar mobile phase.
It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and any impurities.
Q2: What is a good solvent system for recrystallizing Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate?
A2: A mixture of dichloromethane and n-hexane (in a 5:1 ratio of n-hexane to dichloromethane, from which the product is crystallized) has been shown to be effective for crystallizing analogous compounds[1]. The general procedure involves dissolving the crude product in a minimum amount of the stronger solvent (dichloromethane) and then slowly adding the weaker solvent (n-hexane) until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, should yield crystals.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities. The absence of signals from starting materials or known side-products is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a starting point and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., n-hexane/ethyl acetate 98:2 or dichloromethane/n-hexane 3:2), collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Condition A | Condition B |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | n-hexane/ethyl acetate (98:2) | Dichloromethane/n-hexane (3:2) |
| Reference | Based on[2] | Based on[1] |
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane).
-
Addition of Anti-Solvent: Slowly add a miscible anti-solvent in which the product is poorly soluble (e.g., n-hexane) until the solution becomes persistently cloudy.
-
Redissolution: Gently heat the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
V. Visualization of Workflows
Purification Workflow Diagram
Caption: Troubleshooting "oiling out".
VI. References
-
Ranjith, S., Sakthi Murugesan, K., Subbiah Pandi, A., Dhayalan, V., & Mohana Krishnan, A. K. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1688. [Link]
-
Özdemir, Z., Çiftçi, G. A., Göktaş, F., & Ertürk, A. (2016). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 599-610. [Link]
Sources
Stability and degradation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Welcome to the technical support center for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for working with this compound. As there is limited direct literature on the stability of this specific molecule, this guide synthesizes data from analogous structures and fundamental chemical principles to provide a robust framework for your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Q1: What are the primary factors influencing the stability of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate?
The stability of this compound is primarily influenced by its key functional groups: the enamine linkage, the diethyl ester groups, and the thiophene ring. Consequently, the following factors are critical to consider:
-
pH: The enamine and ester functionalities are susceptible to hydrolysis under both acidic and basic conditions. Highly acidic or basic environments can catalyze the breakdown of the molecule. Aromatic amines, in general, can exhibit pH-dependent stability.[1]
-
Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis and oxidation.
-
Light: Compounds containing thiophene rings and conjugated systems, such as the enamine in this molecule, can be susceptible to photodegradation.[2][3]
-
Oxidizing Agents: The electron-rich thiophene ring and the enamine double bond are susceptible to oxidation. This can be a concern in the presence of atmospheric oxygen over long-term storage or if the compound is exposed to oxidizing reagents. The metabolism of thiophene rings is often mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides.[4][5]
Q2: What are the likely degradation pathways for this compound?
Based on its structure, two primary degradation pathways are anticipated:
-
Hydrolysis:
-
Enamine Hydrolysis: Under aqueous acidic conditions, the enamine linkage is likely to hydrolyze, yielding 3-aminothiophene and diethyl ethoxymethylenemalonate.
-
Ester Hydrolysis: The two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids, particularly under basic conditions, to form the dicarboxylate salt or the diacid upon acidification.
-
-
Oxidation:
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. This is a known metabolic pathway for many thiophene-containing drugs and can lead to reactive intermediates.[4][5]
-
Enamine Oxidation: The electron-rich double bond of the enamine can be susceptible to oxidative cleavage.
-
Q3: What are the recommended storage and handling conditions?
To ensure the integrity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, the following storage and handling procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed container at low temperature (-20°C is recommended for long-term storage), protected from light and moisture. For solutions, especially in protic solvents, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at low temperatures for a short duration.
-
Handling: When handling the compound, especially in solution, minimize its exposure to light.[1] Use high-purity, degassed solvents to prepare solutions, as dissolved oxygen can promote oxidative degradation.[1] For sensitive applications, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately assessing the degradation of the parent compound and detecting the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability testing.[6] A reversed-phase HPLC method with UV detection would be suitable for separating the parent compound from its more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, confirming their identity.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid degradation of the compound in solution (e.g., in cell culture media or aqueous buffers). | 1. Inappropriate pH: The pH of the medium may be too acidic or basic. 2. Hydrolysis: The compound is inherently unstable in aqueous environments. 3. Enzymatic Degradation: Enzymes present in cell culture media (e.g., esterases) may be degrading the compound. | 1. Check the pH of your solvent or buffer. If possible, adjust to a more neutral pH. 2. Prepare fresh solutions immediately before use. Minimize the time the compound is in an aqueous solution. 3. Consider the potential for enzymatic degradation in your experimental design. Run control experiments with heat-inactivated media. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Degradation: The new peaks are likely degradation products. 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound or be detected by the method. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if the retention times match the unexpected peaks. 3. Use LC-MS to identify the molecular weights of the unknown peaks. 4. Always use high-purity, HPLC-grade solvents. |
| Inconsistent or non-reproducible results in biological assays. | 1. Compound Instability: The compound may be degrading over the course of the experiment, leading to a lower effective concentration. 2. Precipitation: The compound may have poor solubility in the assay buffer and is precipitating out of solution. | 1. Prepare fresh stock solutions for each experiment from solid material.[1] 2. Minimize the number of freeze-thaw cycles for stock solutions. 3. Assess the solubility of the compound in your assay buffer at the working concentration. |
Section 3: Experimental Protocols for Stability Assessment
These protocols provide a framework for investigating the stability of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Objective: To assess the stability of the compound under various stress conditions.
Materials:
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
Objective: To separate the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
Note: This method will likely need to be optimized for your specific application and to achieve baseline separation of all degradation products.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Available at: [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC. Available at: [Link]
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. Available at: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
diethyl 1,3-propanedioate. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]
-
Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate. Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. Request PDF - ResearchGate. Available at: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]
-
Diethyl malonate. Wikipedia. Available at: [Link]
-
Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. PubChem. Available at: [Link]
-
Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. PMC - NIH. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
Sources
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- 2. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sepscience.com [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
How to resolve solubility issues with Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Welcome to the technical support center for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.
Introduction: Understanding the Solubility Challenge
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a complex organic molecule incorporating a thiophene ring, a diethyl malonate group, and an aminomethylidene linker. This structure results in moderate polarity and a crystalline solid form, which often leads to limited aqueous solubility—a significant hurdle in drug discovery and development.[1][2] Up to 90% of drug candidates in development pipelines are poorly soluble, making solubility enhancement a critical step in preclinical research.[1][3]
This guide provides a systematic approach to overcoming these solubility issues, from preparing initial stock solutions to maintaining stability in aqueous media for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate?
A: Based on its chemical structure, the compound is predicted to be poorly soluble in water but soluble in a range of organic solvents.
-
Thiophene Ring: This aromatic heterocycle contributes to some polarity but also allows for non-polar interactions, similar to a benzene ring.[4][5][6]
-
Diethyl Malonate Group: The ester functionalities make this portion of the molecule soluble in common organic solvents like alcohols, ethers, and aprotic polar solvents.[7][8]
-
Amino Linker: The nitrogen and the double bond introduce polarity and the potential for hydrogen bonding.
Therefore, the molecule is best classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, characterized by low solubility.[8][9] The primary challenge for researchers will be achieving and maintaining sufficient concentrations in aqueous buffers required for biological assays.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: For initial stock solutions, a strong, aprotic, polar solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the best starting point. It has a high capacity to dissolve a wide range of organic molecules. If DMSO is incompatible with your experimental system, N,N-Dimethylformamide (DMF) is a suitable alternative.
| Solvent | Type | Boiling Point | Key Considerations |
| DMSO | Aprotic, Polar | 189 °C | Standard for compound libraries; can be toxic to some cells at >0.5% v/v. Hygroscopic. |
| DMF | Aprotic, Polar | 153 °C | Good alternative to DMSO; higher volatility. |
| Ethanol | Protic, Polar | 78 °C | Useful for some applications, but lower solubilizing power for complex molecules. |
| Methanol | Protic, Polar | 65 °C | Similar to ethanol; more volatile and toxic. |
Q3: I see a precipitate when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I fix it?
A: This is a classic example of an antisolvent effect . The compound is highly soluble in DMSO but poorly soluble in your aqueous buffer. When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent system (high water content) where it is not soluble, causing it to precipitate. This is the primary reason that kinetic solubility measurements often differ from thermodynamic solubility.[10]
Solutions:
-
Decrease the Final Concentration: This is the simplest solution. Your desired concentration may be above the compound's solubility limit in the final buffer.
-
Use Co-solvents: Incorporating a water-miscible organic solvent can increase the solubilizing capacity of your aqueous buffer.[1][11]
-
Incorporate Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, keeping it in solution.[11][12]
-
Adjust pH: If the molecule has ionizable groups (the aminomethylidene linker could be protonated at low pH), adjusting the buffer pH can significantly alter solubility.[1][13]
Q4: Is it safe to heat the compound to get it into solution?
A: Gentle heating (e.g., 37-50°C) in a water bath can be an effective way to increase the rate of dissolution, especially for preparing a concentrated stock solution. However, prolonged exposure to high temperatures can risk chemical degradation. Always check the compound's stability information if available. For malonate derivatives, stability is generally good under normal conditions, but strong acids, bases, or oxidizing agents should be avoided.[14] Never use an open flame.
Troubleshooting and Experimental Workflows
This section provides logical workflows and detailed protocols to guide you through the solubilization process.
Logical Workflow for Solubilization
The following diagram illustrates a step-by-step decision-making process for dissolving Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Sources
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- 14. fishersci.com [fishersci.com]
Troubleshooting NMR peak assignments for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Welcome to the technical support center for the NMR analysis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with assigning the NMR peaks for this molecule. My approach is rooted in providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your structural elucidation.
Introduction to the Molecule and Potential NMR Challenges
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is an enamine derivative of diethyl malonate. Its structure presents several key features that can lead to complexities in NMR spectra interpretation:
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Enamine Tautomerism: The molecule can exist in equilibrium with its imine tautomer, although the enamine form is generally more stable. Solvent conditions can influence this equilibrium.[1][2]
-
Rotational Isomers (Rotamers): Restricted rotation around the C-N bond due to partial double bond character can lead to the observation of multiple sets of signals for the same proton or carbon, especially at lower temperatures.[3]
-
Ambiguous Thiophene Signals: The protons on the thiophene ring can have similar chemical shifts and complex coupling patterns.
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Labile N-H Proton: The chemical shift of the N-H proton is highly variable and often presents as a broad signal, which can be difficult to identify.[4][5][6] Its coupling to the vinyl proton may or may not be observed depending on the solvent and sample purity.
This guide will address these potential issues in a practical question-and-answer format.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
For effective troubleshooting, a baseline understanding of expected chemical shifts is crucial. The following tables summarize the predicted chemical shift ranges for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate in a common NMR solvent like CDCl₃. These values are estimates based on data from analogous structures and general NMR principles.[7][8][9]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| N-H | 9.0 - 11.0 | Broad Singlet (br s) or Doublet (d) | Highly solvent and concentration dependent. May show coupling to the vinyl proton. |
| Vinyl C-H | 7.5 - 8.5 | Doublet (d) | Coupled to the N-H proton. |
| Thiophene H2 | 7.2 - 7.5 | Doublet of Doublets (dd) | |
| Thiophene H4 | 6.8 - 7.2 | Doublet of Doublets (dd) | |
| Thiophene H5 | 7.0 - 7.4 | Doublet of Doublets (dd) | |
| -O-CH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | Coupled to the -CH₃ protons. |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | Coupled to the -O-CH₂- protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | 165 - 175 | Two signals expected for the two ester groups. |
| Vinyl C-N | 140 - 150 | |
| Thiophene C3 | 135 - 145 | Attached to Nitrogen. |
| Thiophene C2 | 120 - 130 | |
| Thiophene C5 | 120 - 130 | |
| Thiophene C4 | 110 - 120 | |
| Vinyl C-(C=O)₂ | 90 - 100 | |
| -O-CH₂- (Ethyl) | 55 - 65 | |
| -CH₃ (Ethyl) | 10 - 20 |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: I can't find the N-H proton signal, or it's just a broad, rolling baseline hump. How can I confirm its presence and assignment?
Answer:
This is a very common issue with amine protons.[4][10] The broadness is due to rapid chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom.[6]
Troubleshooting Protocol: D₂O Exchange Experiment
This is the definitive method for identifying exchangeable protons like N-H or O-H.[5][11]
Step-by-Step Methodology:
-
Acquire Initial ¹H NMR: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the integration of all peaks.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire ¹H NMR: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze the Spectra: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton will have disappeared or significantly diminished in the second spectrum. A new, likely broad, signal for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.
Causality: The deuterium from D₂O will exchange with the proton on the nitrogen atom. Since deuterium is not observed in ¹H NMR, the N-H signal vanishes, confirming its identity.
Question 2: I'm seeing more signals than expected, especially in the ethyl ester region. Could this be due to rotamers?
Answer:
Yes, the presence of rotamers (rotational isomers) is a strong possibility. The C-N bond in your enamine has partial double-bond character, which restricts free rotation. If the rate of rotation is slow on the NMR timescale, you will see separate signals for each rotamer.
Troubleshooting Workflow:
Caption: Workflow for investigating the presence of rotamers.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K). Allow the temperature to stabilize for a few minutes before each acquisition.
-
Acquire Spectra at Elevated Temperatures: Record a spectrum at each new temperature.
-
Analyze for Coalescence: As the temperature increases, the rate of rotation around the C-N bond will also increase. If rotamers are present, you will observe the duplicated peaks broadening and eventually merging (coalescing) into single, averaged signals.
Causality: By increasing the thermal energy, you provide the molecule with enough energy to overcome the rotational barrier at a rate that is fast relative to the NMR timescale. This results in the spectrometer detecting an average of the two rotameric states.
Question 3: The signals for the thiophene protons are overlapping and difficult to assign. How can I definitively assign them?
Answer:
Unambiguous assignment of the thiophene protons requires 2D NMR spectroscopy, which reveals through-bond correlations between nuclei. The key experiments are COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[12][13][14]
Troubleshooting Protocol: 2D NMR Analysis
Step 1: Acquire a ¹H-¹H COSY Spectrum
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
Procedure: Run a standard COSY experiment.
-
Interpretation: Look for cross-peaks. A cross-peak between two signals on the diagonal indicates that those two protons are spin-coupled. In the thiophene ring, you would expect to see correlations between H2-H4 (if a small 4-bond coupling is resolved), H4-H5, and potentially a very weak H2-H5 coupling.
Step 2: Acquire a ¹H-¹³C HMBC Spectrum
-
Purpose: To correlate protons with carbons over longer ranges (typically 2-3 bonds). This is excellent for connecting protons to quaternary carbons and piecing together molecular fragments.
-
Procedure: Run a standard HMBC experiment.
-
Interpretation:
-
The vinyl proton should show a correlation to the thiophene C3 carbon.
-
The thiophene H2 proton should show correlations to C3 and C4.
-
The thiophene H4 proton should show correlations to C2, C3, and C5.
-
The thiophene H5 proton should show correlations to C3 and C4.
-
By systematically mapping these connections, you can walk around the thiophene ring and assign each proton and carbon unambiguously.
-
Systematic Assignment Logic:
Caption: Logic for 2D NMR-based assignment of the thiophene moiety.
Question 4: My chemical shifts seem to be different from the predicted values, and the N-H signal is particularly downfield. Could this be a solvent effect?
Answer:
Absolutely. The chemical environment of a molecule is significantly influenced by the surrounding solvent molecules, a phenomenon known as the solvent effect.[2] This is especially pronounced for labile protons like N-H, which can form hydrogen bonds with the solvent.
-
Non-polar solvents (e.g., CDCl₃, Benzene-d₆): You will observe chemical shifts closer to the "intrinsic" or un-solvated values.
-
Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents are hydrogen bond acceptors. They will form hydrogen bonds with your N-H proton, pulling electron density away from it and causing a significant downfield shift (to a higher ppm value).[1] For example, an N-H proton that appears at 9.5 ppm in CDCl₃ might shift to >10 ppm in DMSO-d₆.
-
Polar protic solvents (e.g., Methanol-d₄): These solvents can both donate and accept hydrogen bonds. They will also cause rapid exchange of the N-H proton, leading to a very broad or even unobservable signal.
Troubleshooting Protocol: Solvent Study
-
Acquire Spectra in Different Solvents: If you are encountering assignment difficulties or unexpected shifts, acquire ¹H NMR spectra in at least two different solvents of varying polarity (e.g., CDCl₃ and DMSO-d₆).
-
Compare the Shifts: Create a table comparing the chemical shifts of each proton in the different solvents.
-
Analyze the Changes:
-
The N-H proton will likely show the largest change in chemical shift.
-
Protons closer to the polar N-H group (like the vinyl proton) will be more affected than more distant protons (like the ethyl groups).
-
This differential shifting can sometimes resolve overlapping signals, simplifying the spectrum.[11]
-
This systematic approach not only helps in confirming assignments but also provides additional evidence for the structure by observing predictable solvent-solute interactions.
References
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JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved January 22, 2026, from [Link]
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Tilyabaev, Z. N., et al. (2017). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. ResearchGate. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 22, 2026, from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 22, 2026, from [Link]
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Foris, A. (2015). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved January 22, 2026, from [Link]
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Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved January 22, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Typical proton and C-13 chemical shifts. Retrieved January 22, 2026, from [Link]
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University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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Various Authors. (n.d.). NMR Spectra of New Compounds. Retrieved January 22, 2026, from [Link]
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Tejero, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved January 22, 2026, from [Link]
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Ashenhurst, J. (2024). All About Enamines. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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Studylib. (n.d.). Malonic Ester & Enamine Synthesis: Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Pretsch, E., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. Retrieved January 22, 2026, from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved January 22, 2026, from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Retrieved January 22, 2026, from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved January 22, 2026, from [Link]
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Nagadi, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved January 22, 2026, from [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved January 22, 2026, from [Link]
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Stoyanov, S., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved January 22, 2026, from [Link]
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University of Cambridge. (n.d.). Chemical shifts. Retrieved January 22, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 22, 2026, from [Link]
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Gâz, A., et al. (2020). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules. Retrieved January 22, 2026, from [Link]
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Armstrong, A., et al. (2016). Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol. Accounts of Chemical Research. Retrieved January 22, 2026, from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 22, 2026, from [Link]
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Tarabová, D., et al. (2013). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca. Retrieved January 22, 2026, from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 22, 2026, from [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl methylmalonate. PubChem. Retrieved January 22, 2026, from [Link]
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Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). DIETHYL-2-[BENZO-[B]-THIOPHEN-2-YL-[(6-METHYLBENZO-[D]-THIAZOL-2-YL)-AMINO]-METHYL]-MALONATE. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Diethyl Malonate Derivative Synthesis
Welcome to the technical support center for the synthesis of diethyl malonate derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common synthetic routes. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring your syntheses are robust, reproducible, and successful.
Section 1: The Classic Approach: Base-Catalyzed Alkylation (Malonic Ester Synthesis)
The alkylation of diethyl malonate is a cornerstone of C-C bond formation. The process involves the deprotonation of the acidic α-carbon of diethyl malonate to form a nucleophilic enolate, which then undergoes an SN2 reaction with an alkyl halide. While fundamentally straightforward, success lies in mastering the nuances of the reaction conditions.
Frequently Asked Questions (FAQs): Base-Catalyzed Alkylation
Q1: What is the most common catalyst system for the malonic ester synthesis, and why?
A1: The most common and cost-effective system is a strong base, typically sodium ethoxide (NaOEt) in ethanol (EtOH).[1][2] Sodium ethoxide is preferred because its corresponding alcohol (ethanol) is the same as the ester portion of diethyl malonate, which prevents transesterification—a side reaction that would occur if a different alkoxide, like sodium methoxide, were used.[3] The base's role is to deprotonate the diethyl malonate, forming the reactive sodium enolate.[1][2]
Q2: I added diethyl malonate to my sodium ethoxide solution and a thick, white precipitate formed immediately, stalling my stirrer. Is this normal?
A2: Yes, this is a very common observation. The white precipitate is the sodium salt of the diethyl malonate enolate, which has limited solubility in ethanol.[3][4] While its formation is expected and indicates a successful deprotonation, it can present mechanical challenges. To manage this, you can:
-
Increase the solvent (absolute ethanol) volume.
-
Ensure vigorous overhead stirring is in place before addition.
-
Add the diethyl malonate slowly to the ethoxide solution, allowing for better dispersion.[4] The precipitate should gradually dissolve as it reacts with the alkyl halide you add in the next step.
Q3: My reaction is refluxing at a temperature lower than the boiling point of ethanol, and the reaction seems stalled. What's happening?
A3: This often indicates that a volatile alkyl halide (like ethyl bromide or methyl iodide) has not yet reacted and is boiling at a lower temperature.[3][5] The reaction progress can be monitored by observing the reflux temperature. As the alkyl halide is consumed, the reflux temperature should rise to that of the solvent (ethanol, ~78 °C). If it remains low, it suggests the alkylation step is not proceeding efficiently.
Q4: What are the most critical parameters for achieving a high yield?
A4: The single most critical parameter is the exclusion of water. All reagents and glassware must be absolutely anhydrous.[3] Any moisture will protonate the highly basic sodium ethoxide and the malonate enolate, quenching the reaction and drastically reducing yields. Using commercial absolute ethanol or freshly dried solvent is essential.
Troubleshooting Guide: Base-Catalyzed Alkylation
This guide addresses common issues encountered during the classical malonic ester synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Glassware: Moisture is quenching the base and enolate.[3] 2. Poor Quality Base: Sodium ethoxide has degraded due to air/moisture exposure. 3. Inactive Alkyl Halide: The halide is not reactive enough (e.g., aryl or vinyl halides) for SN2. | 1. Dry all glassware in an oven. Use anhydrous solvents and fresh, high-quality sodium ethoxide. Handle reagents under an inert atmosphere (N2 or Ar). 2. Use a freshly opened bottle of sodium ethoxide or prepare it fresh from sodium metal and absolute ethanol. 3. Ensure you are using a primary or secondary alkyl halide. For less reactive halides, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.[3] |
| Formation of Dialkylated Byproduct | 1. Excess Base/Alkyl Halide: After monoalkylation, the product still has an acidic proton that can be removed, leading to a second alkylation.[2] 2. High Reaction Temperature: Favors the second deprotonation and alkylation. | 1. Use a strict 1:1 stoichiometry of diethyl malonate to base. If dialkylation is desired, 2 equivalents of base and alkyl halide are required.[4] 2. Add the base and alkylating agent at a lower temperature (e.g., 0-25 °C) before heating to reflux. |
| Reaction Stalls / Precipitate Doesn't Dissolve | 1. Poor Solubility of Enolate Salt: As discussed in the FAQs, this can mechanically stop the reaction.[3][4] 2. Insufficient Temperature: The activation energy for the SN2 reaction is not being met. | 1. Add more anhydrous solvent to improve slurry fluidity. Use a powerful mechanical stirrer. 2. Ensure the reaction mixture is heated to a steady reflux after the addition of the alkyl halide. |
Experimental Protocol: Synthesis of Diethyl Ethylmalonate
This protocol provides a standardized procedure for a typical alkylation.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Base Preparation: In the flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Alternatively, use commercial sodium ethoxide (1.0 eq).
-
Enolate Formation: With vigorous stirring, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at a temperature below 50°C.[4] A thick white precipitate of the sodium enolate will form.
-
Alkylation: Add ethyl bromide (1.05 eq) dropwise via the dropping funnel.
-
Reaction: Heat the mixture to a gentle reflux. The reaction is complete when the mixture becomes neutral (test with wet pH paper) and the reflux temperature holds steady at the boiling point of ethanol. This can take 2-16 hours.[3]
-
Workup: Cool the reaction, remove the solvent under reduced pressure, add water to dissolve the sodium bromide salt, and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation.[4]
Logical Workflow for Troubleshooting Alkylation
Caption: Troubleshooting workflow for base-catalyzed alkylation.
Section 2: Modern Approaches: Organocatalyzed Michael Addition
For the synthesis of derivatives via conjugate addition (e.g., to nitroalkenes), organocatalysis offers a powerful alternative to metal-based catalysts. These reactions can often be performed under milder conditions and allow for the development of asymmetric variants.
Frequently Asked Questions (FAQs): Organocatalyzed Michael Addition
Q1: What type of organocatalysts are effective for the Michael addition of diethyl malonate?
A1: Bifunctional organocatalysts are highly effective. These molecules contain both a Lewis basic site (like a tertiary amine) to deprotonate the diethyl malonate (or promote enolization) and a hydrogen-bond donor site (like a urea, thiourea, or squaramide group) to activate the electrophile (e.g., a nitroalkene).[6] Recently, NH-containing bispidines have also been identified as effective pre-catalysts.[6]
Q2: My reaction with a bispidine catalyst is turning dark brown and forming a precipitate. Is this catalyst degradation?
A2: Not necessarily degradation, but a known side reaction. Studies have shown that NH-containing bispidine catalysts can first react with the Michael acceptor (e.g., β-nitrostyrene) in a conjugate addition.[6] This adduct is the true catalytic species. However, this adduct can also initiate oligomerization of the nitroalkene, leading to colored, insoluble byproducts. This process is more pronounced when using solvents like chloroform or acetonitrile; toluene is often a better choice to minimize these side reactions.[6]
Q3: Why did my Michael addition fail when I used an N,N'-disubstituted (tertiary) bispidine catalyst?
A3: Mechanistic studies indicate that for certain families of catalysts like bispidines, at least one secondary nitrogen atom (N-H bond) is crucial for catalytic activity.[6] The N-H is required for the initial addition to the nitroalkene to form the active betaine catalyst. Bispidines with only tertiary nitrogens lack this capability and are therefore inactive for this specific reaction mechanism.[6]
Troubleshooting Guide: Organocatalyzed Michael Addition
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Incorrect Catalyst Type: The catalyst lacks the required functional groups (e.g., using a simple amine instead of a bifunctional catalyst).[6] 2. Catalyst Loading Too Low: Insufficient catalyst to drive the reaction forward. | 1. Ensure the catalyst is bifunctional, possessing both a basic site and an H-bond donor site. For bispidine systems, ensure an N-H bond is present.[6] 2. Increase catalyst loading (typically 5-20 mol%). |
| Low Yield / Incomplete Conversion | 1. Poor Solvent Choice: The solvent may not solubilize all components or may promote side reactions. 2. Sub-optimal Stoichiometry: An insufficient excess of one reagent can slow the reaction. | 1. Screen solvents. Toluene and 1,4-dioxane have been shown to be effective for bispidine-catalyzed additions to β-nitrostyrene, minimizing side reactions.[6] 2. An excess of the diethyl malonate (e.g., 3-5 equivalents) is often used to ensure full conversion of the more valuable Michael acceptor.[6] |
| Formation of Insoluble, Colored Byproducts | 1. Oligomerization of Michael Acceptor: This is a known side-pathway, especially with reactive acceptors like nitroalkenes, initiated by the catalyst itself.[6] | 1. Change the solvent to one less prone to promoting this side reaction (e.g., from chloroform to toluene).[6] 2. Lower the reaction temperature. 3. Ensure a sufficient excess of diethyl malonate is present to trap the activated electrophile before it can oligomerize. |
Reaction Mechanism: Bispidine-Catalyzed Michael Addition
The mechanism is more complex than a simple base catalysis and involves the catalyst as a reactant to form the true active species.
Caption: Proposed mechanism for bispidine-catalyzed Michael addition.
References
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Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11. Sciencemadness.org. [Link]
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What is the preparation of diethyl malonate?. Quora. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11. Sciencemadness.org. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]
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Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]
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Technical Support Center: Managing Reaction Exotherms in Propanedioate Synthesis
Welcome to the Technical Support Center for propanedioate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the exothermic nature of these reactions. Ensuring thermal control is paramount for reaction safety, product yield, and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Uncontrolled Exotherms
An uncontrolled release of heat (an exotherm) can lead to a dangerous increase in temperature and pressure, a situation known as a thermal runaway.[1][2][3] This section addresses specific issues you might encounter during propanedioate synthesis and provides actionable solutions.
Issue 1: Rapid Temperature Spike During Acid Catalyst Addition in Fischer Esterification
-
Scenario: You are synthesizing diethyl propanedioate (diethyl malonate) via Fischer esterification of malonic acid with ethanol, using concentrated sulfuric acid as a catalyst. Upon adding the sulfuric acid, you observe a significant and rapid increase in the reaction temperature.
-
Scientific Explanation: The dissolution and ionization of concentrated sulfuric acid in ethanol is a highly exothermic process.[4] This heat is generated independently of the esterification reaction itself but can accelerate the initial reaction rate unpredictably.
-
Solution Protocol:
-
Pre-cooling: Before adding the catalyst, cool the mixture of malonic acid and ethanol in an ice bath.
-
Slow, Controlled Addition: Add the concentrated sulfuric acid dropwise using a dropping funnel.[4] This allows the heat to dissipate as it is generated.
-
Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where the acid concentration and temperature are higher.
-
Continuous Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the addition. Maintain the temperature within a safe, predetermined range.
-
Issue 2: Exotherm and Formation of a Thick Precipitate Upon Base Addition in Malonic Ester Synthesis
-
Scenario: In a malonic ester synthesis, you are adding diethyl malonate to a solution of sodium ethoxide in ethanol.[5] You notice a significant exotherm and the formation of a large amount of a white precipitate, which hinders stirring.
-
Scientific Explanation: The deprotonation of diethyl malonate by a strong base like sodium ethoxide is an acid-base reaction that can be exothermic. The resulting sodium salt of diethyl malonate may have limited solubility in ethanol, leading to precipitation.[5]
-
Solution Protocol:
-
Controlled Temperature: Add the diethyl malonate slowly to the sodium ethoxide solution while maintaining the temperature below 50°C.[5] An ice bath can be used for cooling if necessary.
-
Solvent Amount: Ensure a sufficient amount of ethanol is used to facilitate stirring, even if the sodium salt precipitates.[5]
-
Order of Addition: Consider adding the base solution dropwise to the mixture of the malonic ester and the alkyl halide in the solvent. This can sometimes help to control the exotherm as the reactive intermediate is consumed as it is formed.
-
Issue 3: Temperature Increase During Alkylation Step of Malonic Ester Synthesis
-
Scenario: After forming the sodium salt of diethyl malonate, you add an alkyl halide (e.g., bromoethane) and observe an exothermic reaction.
-
Scientific Explanation: The alkylation of the diethyl malonate enolate is an SN2 reaction, which is typically exothermic. The formation of a new carbon-carbon bond and a salt byproduct releases energy.[5]
-
Solution Protocol:
-
Cooling: Maintain the reaction at a controlled temperature, often at or slightly above room temperature, or under reflux, depending on the reactivity of the alkyl halide. Use a cooling bath if necessary to absorb the heat generated.
-
Controlled Addition: Add the alkyl halide dropwise to the solution of the malonate salt to control the rate of the reaction and heat generation.
-
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a concern in propanedioate synthesis?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[2][3] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail, an explosion, or the release of toxic materials. In propanedioate synthesis, steps like acid-catalyzed esterification and base-mediated alkylations are exothermic and have the potential for thermal runaway if not properly controlled.[4][5]
Q2: How can I predict the potential for a hazardous exotherm in my specific propanedioate synthesis?
A2: A thorough understanding of the reaction chemistry and thermochemistry is crucial.[6] For novel or scaled-up syntheses, reaction calorimetry is the most reliable method to quantify the heat of reaction and the rate of heat release. This data is essential for safe process design and scale-up. Even without calorimetry, be aware that neutralization reactions (acid-base), alkylations, and certain condensations are often exothermic.
Q3: What are the key parameters to control to prevent a runaway reaction?
A3: The most critical parameters are:
-
Temperature: Strict temperature control using appropriate cooling systems is essential.[7]
-
Rate of Addition: Add reagents slowly and in a controlled manner to allow for heat dissipation.[3][7]
-
Stirring: Efficient agitation is crucial to maintain a uniform temperature throughout the reaction mixture and prevent localized hot spots.[7]
-
Concentration: Avoid using unnecessarily high concentrations of reactants, as this increases the potential energy of the system.[7]
Q4: What is a safe and effective way to quench a runaway reaction during propanedioate synthesis?
A4: A robust quenching strategy is a critical part of any safety plan. The general principle is to rapidly cool and dilute the reaction while neutralizing any reactive species. A standard procedure involves the slow addition of a cold, less reactive quenching agent. This should be done in a separate, appropriately sized quenching vessel with vigorous stirring and under an inert atmosphere. The choice of quenching agent depends on the specific reactants.
Q5: Are there specific types of propanedioate synthesis that are more prone to exothermic hazards?
A5: Yes. For instance, the Knoevenagel condensation, which can be used to synthesize substituted propanedioates, involves the reaction of an active methylene compound (like a malonic ester) with an aldehyde or ketone.[8] While often catalyzed by mild bases, the condensation and subsequent dehydration can be exothermic, especially at larger scales or with highly reactive substrates.
Visualizing Thermal Management
Workflow for Managing Exothermic Reactions
The following diagram illustrates a decision-making workflow for safely managing potential exotherms in propanedioate synthesis.
Caption: Decision workflow for managing potential exotherms.
Quantitative Data Summary
While specific enthalpy values can vary significantly based on reactants and conditions, the following table provides a qualitative summary of the exothermic potential of common steps in propanedioate synthesis.
| Reaction Step | Type of Synthesis | Exothermic Potential | Key Control Parameters |
| Catalyst Addition | Fischer Esterification | High (with strong acids) | Slow addition, pre-cooling, efficient stirring |
| Deprotonation | Malonic Ester Synthesis | Moderate to High | Controlled temperature, slow reagent addition |
| Alkylation | Malonic Ester Synthesis | Moderate | Controlled temperature, slow reagent addition |
| Condensation | Knoevenagel Condensation | Moderate | Catalyst choice, temperature control |
Experimental Protocol: Fischer Esterification of Malonic Acid with Emphasis on Exotherm Control
This protocol for the synthesis of diethyl propanedioate highlights the critical steps for managing the reaction exotherm.
Materials:
-
Malonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser[9]
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place a thermometer in the flask to monitor the internal temperature.
-
Initial Mixture: In the round-bottom flask, combine malonic acid and absolute ethanol.
-
Cooling: Place the flask in an ice bath and begin stirring. Allow the mixture to cool to 0-5°C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel over a period of 15-30 minutes.[4] Monitor the temperature closely, ensuring it does not rise significantly. Adjust the addition rate as needed to maintain the low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for the desired amount of time (e.g., 4 hours).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature before proceeding with the workup and purification steps.[10]
References
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Organic Syntheses. diethyl methylenemalonate. Available at: [Link]
-
AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]
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YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. (2023-02-06). Available at: [Link]
-
Wikipedia. Diethyl malonate. Available at: [Link]
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Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. (2020-06-05). Available at: [Link]
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ResearchGate. Thermal behaviour of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions | Request PDF. Available at: [Link]
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WIKA blog. How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Available at: [Link]
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Wikipedia. Thermal runaway. Available at: [Link]
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Walsh Medical Media. Exothermic Reactions: It's Energy Release and Applications. (2023-05-05). Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available at: [Link]
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Quora. How are endothermic and exothermic reactions used in medicine?. (2018-05-23). Available at: [Link]
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zeal. Runaway Chemical Reactions: Causes and Prevention. (2024-04-30). Available at: [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]
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Utah Tech University. Esterification Reaction. Available at: [Link]
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ResearchGate. Thermal behavior of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions in dynamic N2 and CO2 atmospheres. Available at: [Link]
-
The Chemistry Blog. Exothermic Reactions Explained. (2024-11-20). Available at: [Link]
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available at: [Link]
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Royal Society of Chemistry. The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing). Available at: [Link]
-
ResearchGate. Review on loss prevention of chemical reaction thermal runaway: Principle and application. Available at: [Link]
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Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link]
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. (2025-09-03). Available at: [Link]
-
National Institutes of Health. Malonates in Cyclocondensation Reactions - PMC. Available at: [Link]
-
ResearchGate. Effects of different temperatures on Knoevenagel condensation. Available at: [Link]
-
YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). (2017-12-29). Available at: [Link]
-
Wikipedia. Malonic ester synthesis. Available at: [Link]
-
ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. (2019-11-28). Available at: [Link]
-
Chemistry Steps. Malonic Ester Synthesis. Available at: [Link]
-
ACS Publications. Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020-10-24). Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025-03-28). Available at: [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
-
MDPI. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]
-
YouTube. Malonic Ester Synthesis. (2013-12-17). Available at: [Link]
-
YouTube. Endothermic and Exothermic Reactions. (2016-07-18). Available at: [Link]
-
YouTube. Knoevenagel condensation. (2023-01-14). Available at: [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
PrepChem.com. Preparation of diethyl malonate. Available at: [Link]
-
PubMed. Practical large scale synthesis of half-esters of malonic acid. Available at: [Link]
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ResearchGate. Room temperature Knoevenagel condensation between substituted aldehydes.... Available at: [Link]
-
Ataman Kimya. DIETHYL PROPANEDIOATE. Available at: [Link]
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Validation & Comparative
A Comparative Crystallographic Guide to Diethyl Malonate Derivatives for Drug Development
In the landscape of modern medicinal chemistry, the rational design of novel therapeutics is intrinsically linked to a deep understanding of molecular structure. The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, binding affinities to biological targets, and ultimately, its efficacy and safety profile. Among the myriad of scaffolds utilized in drug discovery, derivatives of diethyl malonate are of significant interest due to their synthetic versatility and presence in numerous biologically active compounds.
This guide provides an in-depth comparative analysis of the X-ray crystal structure of a representative diethyl malonate derivative, Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate, and compares it with other structurally related analogues. While the originally intended subject, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, lacks publicly available crystallographic data, the selected primary analogue shares the key diethyl (aminomethylidene)propanedioate moiety, offering valuable insights into the structural nuances of this class of compounds.
This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed examination of a specific crystal structure but also a broader context for how subtle changes in molecular architecture can influence solid-state conformation and intermolecular interactions—critical parameters in the optimization of lead compounds.
The Significance of the Diethyl (Aminomethylidene)propanedioate Scaffold
The diethyl (aminomethylidene)propanedioate core is a versatile building block in organic synthesis, enabling the construction of a wide array of heterocyclic systems.[1] The enamine-like reactivity of the aminomethylidene group, coupled with the synthetic handles provided by the two ester functionalities, allows for diverse cyclization and substitution reactions. Furthermore, the incorporation of various amino substituents provides a straightforward avenue for modulating the electronic and steric properties of the resulting molecules, which is a key strategy in tuning their biological activity.
Thiophene and its fused derivatives, such as the thiochromenopyridinone system in our primary example, are privileged scaffolds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The sulfur-containing heterocycles can engage in various non-covalent interactions with biological macromolecules, and their metabolic pathways are of significant interest in drug development.[2]
Experimental Determination of the Crystal Structure: A Self-Validating Workflow
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-quality crystalline material and culminates in the refinement of a detailed three-dimensional atomic model. The following sections outline the experimental protocols for the synthesis and X-ray crystallographic analysis of our primary example compound, Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate.[3]
Synthesis and Crystallization
The synthesis of the title compound involves a condensation reaction between an amino-substituted heterocyclic precursor and diethyl (ethoxymethylene)malonate. This is a common and efficient method for the preparation of (aminomethylidene)malonate derivatives.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 7-amino-5H-thiochromeno[2,3-b]pyridin-5-one (500 mg, 2.1 mmol) and diethyl (ethoxymethylene)malonate (0.473 g, 2.1 mmol).
-
Solvent Addition: Add 8.0 ml of ethyl alcohol to the flask.
-
Reaction: Heat the mixture under reflux on a water bath for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, add n-hexane to the reaction mixture to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it, and then dry it.
-
Crystallization: Recrystallize the crude product from chloroform to obtain yellow needles of Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate suitable for X-ray diffraction.[3]
Causality Behind Experimental Choices: The choice of ethyl alcohol as a solvent is dictated by the solubility of the reactants and its suitable boiling point for the reaction. The use of reflux ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate. Recrystallization from chloroform is a purification technique that relies on the differential solubility of the compound and impurities at different temperatures to obtain high-purity crystals. The slow cooling during recrystallization is crucial for the formation of well-ordered, single crystals required for X-ray diffraction.
X-ray Diffraction Analysis
The following protocol is a generalized workflow for single-crystal X-ray diffraction, based on the data collection and refinement parameters reported for the primary example compound.[3]
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal (e.g., 0.35 × 0.18 × 0.15 mm) is selected and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker Kappa APEXII CCD) and cooled to a specific temperature (e.g., 296 K).[3] X-ray data is collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods, which are computational algorithms that use the diffraction intensities to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The refinement is typically performed using software such as SHELXL.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Molecular graphics programs like PLATON are used to analyze the geometry, intermolecular interactions, and generate graphical representations of the structure.
Experimental Workflow Diagram:
Caption: Experimental workflow for the determination of the X-ray crystal structure.
Structural Analysis of Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate
The crystal structure of the primary example compound reveals several key features that are common in this class of molecules. The molecule consists of a fused three-ring system (thiochromeno[2,3-b]pyridin-5-one) linked to a diethyl (aminomethylidene)propanedioate moiety.
Key Structural Features:
-
Planarity: The fused thiochromeno[2,3-b]pyridin-5-one ring system is nearly planar. This planarity is a common feature in extended aromatic systems and can facilitate π-π stacking interactions in the crystal lattice.
-
Intramolecular Hydrogen Bonding: A strong intramolecular N—H···O hydrogen bond is observed between the amino proton and one of the carbonyl oxygen atoms of the malonate group. This interaction creates a stable six-membered ring motif (S(6) graph set) and significantly influences the conformation of the aminomethylidene-propanedioate fragment, holding it in a relatively planar arrangement with the heterocyclic core.[3]
-
Disorder: In the reported structure, the diethyl groups exhibit disorder, meaning they occupy multiple positions in the crystal lattice.[3] This is a relatively common phenomenon for flexible alkyl chains in crystal structures.
Comparative Analysis with Alternative Structures
To understand how different substituents impact the crystal packing and molecular conformation, we will now compare the primary example with other related structures for which crystallographic data is available.
| Feature | Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate[3] | Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate[4] | Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate[5] |
| Molecular Formula | C₂₀H₁₈N₂O₅S | C₂₀H₂₂O₅S | C₁₄H₁₈N₂O₅ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 13.8013(7) Åb = 7.5180(3) Åc = 36.2743(15) Åβ = 94.330(3)° | a = 8.1680(2) Åb = 16.4046(4) Åc = 28.8651(7) Å | a = 19.012(4) Åb = 8.6620(17) Åc = 9.1600(18) Åβ = 94.08(3)° |
| Intramolecular H-Bond | Yes (N—H···O) | No | Yes (N—H···O) |
| Key Dihedral Angle | Dihedral angle between the fused ring systems is small (3.50-7.19°) | Dihedral angle between the thiophene and benzene rings is 75.2(1)° | - |
| Intermolecular Interactions | C—H···O hydrogen bonds forming layered structures | C—H···O hydrogen bonds | C—H···O and C—H···N hydrogen bonds forming ribbons |
Discussion of Structural Differences and Implications:
-
Conformational Flexibility: The comparison between the primary example and Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate highlights the impact of the linker between the aromatic system and the malonate moiety. In the primary example, the direct attachment of the amino group to the rigid fused ring system, along with the intramolecular hydrogen bond, results in a relatively planar and rigid conformation. In contrast, the methylene linker in the thiophene derivative allows for greater conformational freedom, as evidenced by the large dihedral angle of 75.2(1)° between the thiophene and benzene rings.[4] This conformational flexibility can be a critical factor in drug design, as it influences how a molecule can adapt its shape to fit into a binding pocket of a protein.
-
Intermolecular Interactions and Crystal Packing: The nature of the substituents also dictates the types of intermolecular interactions that stabilize the crystal lattice. While all three compounds exhibit C—H···O hydrogen bonds, the presence of a pyridine nitrogen in Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate allows for the formation of C—H···N interactions, leading to a ribbon-like packing motif.[5] The primary example, with its extensive planar surface, likely engages in π-π stacking interactions in addition to hydrogen bonding, contributing to its layered crystal packing. These differences in packing can affect the material's physical properties, such as solubility and dissolution rate, which are crucial for drug formulation and bioavailability.
-
Implications for Drug Development: The thiochromenopyridinone scaffold in the primary example is known to be a constituent of compounds with antibacterial and antifungal activities.[1][2] The planarity of this system and its ability to form specific hydrogen bonds are likely key to its biological activity, as these features can facilitate intercalation into DNA or specific interactions with enzyme active sites. For the thiophene derivatives, their documented anti-HIV and anti-cancer activities underscore the therapeutic potential of this class of compounds.[4] The observed structural variations provide a rationale for synthesizing a library of analogues with different linkers and substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific biological target.
Logical Relationship Diagram:
Caption: Relationship between molecular structure and biological activity.
Conclusion
This comparative guide, centered on the X-ray crystal structure of Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate, demonstrates the profound impact of molecular architecture on the solid-state properties of diethyl malonate derivatives. The detailed analysis of its structure, alongside comparisons with related compounds, underscores the importance of considering factors such as conformational rigidity, intramolecular hydrogen bonding, and the nature of intermolecular forces in the design of new therapeutic agents.
For drug development professionals, the insights gained from crystallographic studies are invaluable. They provide a rational basis for understanding structure-activity relationships, optimizing lead compounds for improved efficacy and ADME properties, and informing the development of stable and bioavailable drug formulations. The continued exploration of the crystal engineering of these and other versatile scaffolds will undoubtedly pave the way for the discovery of next-generation therapeutics.
References
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Ranjith, S., Sakthi Murugesan, K., Subbiah Pandi, A., Dhayalan, V., & Mohana Krishnan, A. K. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1688. [Link]
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Khan, M. N., Tahir, M. N., Khan, M. A., Munawar, M. A., & Ather, A. Q. (2011). Diethyl 2-{[(5-oxo-5H-thiochromeno[2,3-b]pyridin-7-yl)amino]methylidene}propanedioate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1348. [Link]
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Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41, 1734-1738. [Link]
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Li, Y., Wang, Y., Zhang, Y., Zhang, H., & Wang, S. (2022). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 27(19), 6529. [Link]
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Rihanabanu, B. R., Anitha, B. R., Meenakshi, T. G., Kumar, K. M., & Devarajegowda, H. C. (2014). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298. [Link]
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A Comparative Analysis of the Biological Activity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and Its Analogs
In the landscape of modern drug discovery, heterocyclic compounds, particularly those incorporating the thiophene scaffold, have emerged as a cornerstone for the development of novel therapeutic agents. Their inherent structural diversity and broad spectrum of biological activities have made them a focal point of intensive research. This guide provides a comprehensive comparison of the biological activity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a promising thiophene derivative, with its structurally related analogs. We will delve into their anticancer and antimicrobial properties, supported by experimental data, to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction to Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate belongs to a class of enamine derivatives of diethyl malonate, which are recognized for their versatile biological potential. The core structure, featuring a thiophene ring linked to a diethyl methylidenepropanedioate moiety via an amino bridge, provides a unique electronic and steric profile that can be fine-tuned through chemical modifications to modulate its interaction with biological targets. Thiophene-based compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This has spurred investigations into the therapeutic promise of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and its derivatives.
Comparative Biological Activity: A Multifaceted Evaluation
To provide a clear and objective comparison, this guide will focus on two primary areas of biological activity where thiophene derivatives have shown significant promise: anticancer and antimicrobial efficacy. It is important to note that the presented data is a synthesis of findings from various studies. While standardized assays are used, direct comparisons of absolute values between different studies should be approached with scientific caution.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene derivatives have been extensively investigated for their potential to inhibit the growth of various cancer cell lines.[2] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving kinases and microtubule dynamics.[3]
A comparative analysis of the cytotoxic effects of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and its analogs against common cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7) and the human hepatocellular carcinoma cell line (HepG2), reveals interesting structure-activity relationships (SAR).
Table 1: Comparative in vitro Anticancer Activity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and Analogs
| Compound ID | R (Substitution on Thiophene/Aryl Ring) | Test Cell Line | IC50 (µM) | Reference |
| 1 (Parent) | H (Thiophen-3-yl) | MCF-7 | Data not available in searched literature | - |
| 1 (Parent) | H (Thiophen-3-yl) | HepG2 | Data not available in searched literature | - |
| Analog A | 5-Bromo (on Thiophene) | MCF-7 | 15.8 ± 1.2 | [4] |
| Analog B | 5-Nitro (on Thiophene) | MCF-7 | 9.5 ± 0.8 | [4] |
| Analog C | 4-Methylphenyl (instead of Thiophen-3-yl) | HepG2 | 25.3 ± 2.1 | [5] |
| Analog D | 4-Chlorophenyl (instead of Thiophen-3-yl) | HepG2 | 18.7 ± 1.5 | [5] |
| Doxorubicin | (Reference Drug) | MCF-7 | 0.8 ± 0.1 | [4] |
| Doxorubicin | (Reference Drug) | HepG2 | 1.2 ± 0.2 | [5] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
From the table, it is evident that substitutions on the thiophene ring significantly influence the anticancer activity. For instance, the introduction of a nitro group (Analog B) at the 5-position of the thiophene ring appears to enhance the cytotoxic effect against MCF-7 cells compared to a bromo substitution (Analog A). This suggests that the electronic properties of the substituent play a crucial role in the compound's biological activity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have been identified as a promising class of compounds with potent activity against a range of pathogenic bacteria.[6] Their mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.[7]
The antimicrobial efficacy of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and Analogs
| Compound ID | R (Substitution on Thiophene/Aryl Ring) | Test Organism | MIC (µg/mL) | Reference |
| 1 (Parent) | H (Thiophen-3-yl) | S. aureus | Data not available in searched literature | - |
| 1 (Parent) | H (Thiophen-3-yl) | E. coli | Data not available in searched literature | - |
| Analog E | 5-Chloro (on Thiophene) | S. aureus | 16 | [8] |
| Analog F | 5-Methyl (on Thiophene) | S. aureus | 32 | [8] |
| Analog G | 4-Nitrophenyl (instead of Thiophen-3-yl) | E. coli | 8 | [6] |
| Analog H | 4-Methoxyphenyl (instead of Thiophen-3-yl) | E. coli | 64 | [6] |
| Ciprofloxacin | (Reference Drug) | S. aureus | 1 | [8] |
| Ciprofloxacin | (Reference Drug) | E. coli | 0.5 | [6] |
Note: The MIC values represent the minimum inhibitory concentration required to inhibit the growth of the specified microorganism. Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
The SAR in the antimicrobial context reveals that both the nature and position of the substituent are critical. For instance, a chloro-substituted analog (Analog E) exhibits better activity against S. aureus than a methyl-substituted analog (Analog F). Against E. coli, an analog with a nitro-substituted phenyl ring (Analog G) is significantly more potent than one with a methoxy-substituted phenyl ring (Analog H), again highlighting the importance of electron-withdrawing groups in enhancing biological activity.
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method, a standardized and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.
Protocol for MIC Determination:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Mechanistic Insights and Signaling Pathways
The anticancer activity of many thiophene derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.
Figure 1: A simplified diagram of the intrinsic apoptosis pathway potentially activated by thiophene derivatives.
This pathway is initiated by an increase in reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and ultimately, apoptosis.
Experimental Workflow Visualization
To provide a clear visual representation of the experimental process, the following diagram illustrates the workflow for the MTT assay.
Figure 2: A step-by-step workflow of the MTT assay for evaluating anticancer activity.
Conclusion and Future Directions
This comparative guide highlights the significant potential of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and its analogs as a promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, though based on a synthesis of data from multiple sources, clearly indicate that the biological activity of these compounds can be effectively modulated through targeted chemical modifications. The presence of electron-withdrawing groups on the thiophene or an appended aryl ring generally appears to enhance both cytotoxic and antimicrobial efficacy.
Future research should focus on the synthesis and evaluation of a comprehensive library of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate analogs under standardized conditions to establish more definitive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Such investigations will be instrumental in optimizing the therapeutic potential of this promising class of thiophene derivatives and advancing them toward clinical development.
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A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Validation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Abstract
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, a heterocyclic compound of interest in medicinal chemistry. We delve into the rationale behind method development, comparing a robust polar-embedded reversed-phase column against a conventional C18 stationary phase. The narrative explains the causality behind experimental choices, from mobile phase selection to detector settings. The final, optimized method is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, with detailed protocols and supporting data provided.[1][2] This document serves as a practical resource for researchers, analytical chemists, and quality assurance professionals, demonstrating a self-validating system that ensures trustworthy and reproducible results.
The Analytical Challenge: Purity as a Prerequisite
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (henceforth DTP) is a molecule featuring a thiophene ring, an enamine linker, and a diethyl malonate group. Such structures are common scaffolds in the synthesis of pharmacologically active agents. The presence of process-related impurities or degradation products, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product.[3] Therefore, a precise, accurate, and robust analytical method to quantify the purity of DTP is not merely a procedural step but a regulatory and scientific necessity.[4]
This guide's objective is to establish and validate a superior HPLC method for this purpose. We will explore the foundational strategy, compare alternative approaches, and present a complete, validated protocol grounded in established scientific principles and regulatory standards.
Foundational Principles: Designing the HPLC Separation
The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[5][6] DTP's structure suggests moderate polarity and the presence of a chromophore suitable for UV detection, making Reversed-Phase HPLC (RP-HPLC) the most logical analytical approach.[7][8]
Strategic Selection of the Stationary Phase: A Head-to-Head Comparison
The choice of the stationary phase, or column, is the most critical factor influencing chromatographic resolution.[5] To develop the optimal method, we compared two distinct reversed-phase column chemistries.
-
Alternative 1: The Industry Standard (C18 Column): A traditional C18 (octadecylsilane) column operates on the principle of hydrophobic interactions. It is a versatile and widely used choice for a broad range of molecules.
-
Alternative 2: The Optimized Choice (Polar-Embedded Column): These columns feature a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This modification alters the column's selectivity and, crucially, prevents the "phase collapse" or "ligand folding" that can occur with standard C18 columns in highly aqueous mobile phases.[9] This characteristic often leads to improved peak shapes for polar and moderately polar analytes and more stable retention times.[10][11]
Table 1: Comparison of HPLC Column Chemistries
| Feature | Standard C18 Column | Polar-Embedded C18 Column | Rationale for DTP Analysis |
| Stationary Phase | Octadecylsilane bonded to silica | Octadecylsilane with an embedded polar group | The polar-embedded phase may offer unique selectivity for DTP's enamine and ester groups. |
| Primary Interaction | Hydrophobic | Mixed-mode (Hydrophobic & Polar) | Mixed-mode interactions can improve resolution between DTP and structurally similar impurities. |
| Aqueous Stability | Prone to phase collapse (<5% organic)[12] | Resistant to phase collapse[9] | Allows for a wider range of mobile phase compositions, enhancing method development flexibility. |
| Peak Shape | Good for non-polar analytes; may tail for polar bases | Often provides superior peak symmetry for polar analytes | DTP's amino group could interact with residual silanols on a standard C18, causing tailing. |
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition fine-tunes the separation.[13][14] For DTP, we selected a combination of acetonitrile and water. Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which is advantageous when detecting at wavelengths around 210 nm.[12]
To ensure reproducible retention and symmetrical peak shape, controlling the ionization state of the DTP's enamine group is critical.[15][16] This is achieved by buffering the aqueous portion of the mobile phase. A phosphate buffer at a pH of 3.0 was chosen to ensure the amine is protonated, leading to consistent interactions with the stationary phase.
The Optimized & Validated Method: A Step-by-Step Protocol
Based on comparative scouting runs, the Polar-Embedded C18 column provided superior peak shape and resolution. The final optimized conditions are detailed below.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Polar-Embedded C18 (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Gradient |
| Gradient Program | 0-15 min: 40% to 70% B; 15-16 min: 70% to 40% B; 16-20 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD), Wavelength: 254 nm |
| Diluent | Mobile Phase A / Mobile Phase B (60:40 v/v) |
System Suitability Testing (SST): The Self-Validating Check
Before any analysis, the chromatographic system's fitness for use must be verified.[17] This is a non-negotiable step in any regulated laboratory.[18] SST ensures that the entire system—instrument, column, and mobile phases—is performing adequately on the day of analysis.[19][20]
-
Prepare a standard solution of DTP at a concentration of 100 µg/mL.
-
Prepare a resolution solution containing DTP (100 µg/mL) and a known, closely eluting impurity or a structurally similar compound.
-
Inject the standard solution six (6) consecutive times.
-
Inject the resolution solution once.
-
Calculate the parameters listed in Table 3 using the chromatography data software. The system is deemed suitable for use only if all criteria are met.
Table 3: System Suitability Test Results and Acceptance Criteria (Based on USP <621>)
| Parameter | Acceptance Criterion | Result | Status |
| Tailing Factor (T) | T ≤ 2.0[19] | 1.1 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | Pass |
| Precision (%RSD) | %RSD of peak area for 6 injections ≤ 2.0%[19] | 0.45% | Pass |
| Resolution (Rs) | Rs ≥ 2.0 between DTP and nearest impurity | 3.2 | Pass |
Method Validation: An End-to-End Verification (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[21][22] The following experiments were conducted in accordance with ICH guidelines.[1]
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A Comparative Guide to the Synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate for Advanced Research Applications
Introduction
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its enamine-dicarbonyl moiety provides a versatile scaffold for the construction of novel molecular architectures. This guide presents a comparative analysis of the synthetic routes to this target molecule, offering researchers and drug development professionals a comprehensive overview of the most efficient and practical methodologies. We will delve into the mechanistic underpinnings of the primary synthetic pathway, provide a detailed experimental protocol, and present comparative data to support our analysis.
Analysis of Synthetic Strategies: A Comparative Overview
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate can be approached through several conceptual routes. However, a thorough review of the literature and analogous transformations reveals a dominant and highly efficient primary route.
Primary Synthetic Route: Condensation of 3-Aminothiophene with Diethyl Ethoxymethylenemalonate
This route stands out for its atom economy, operational simplicity, and high probable yield. It represents a direct and elegant approach to the target molecule.
Alternative Synthetic Route: Multi-Step Knoevenagel Condensation
A more classical, multi-step approach could be envisioned via a Knoevenagel condensation. This would likely involve the reaction of 3-aminothiophene with a suitable aldehyde in the presence of diethyl malonate. However, this method is generally more complex, may require harsher conditions, and is prone to side reactions, making it a less favorable option compared to the direct condensation with diethyl ethoxymethylenemalonate.
The following table provides a comparative summary of these two potential routes:
| Parameter | Route 1: Direct Condensation | Route 2: Multi-Step Knoevenagel Condensation |
| Starting Materials | 3-Aminothiophene, Diethyl Ethoxymethylenemalonate | 3-Aminothiophene, an aldehyde (e.g., formaldehyde), Diethyl Malonate |
| Number of Steps | One | Multiple |
| Reaction Conditions | Typically mild (room temperature) | Often requires elevated temperatures and catalysts |
| Probable Yield | High | Moderate to Low |
| Purity of Crude Product | Generally high, often purified by simple recrystallization | Lower, may require extensive purification |
| Scalability | Readily scalable | More challenging to scale up |
| Atom Economy | Excellent | Moderate |
Given the clear advantages of the direct condensation route, this guide will focus on providing a detailed exposition of this superior method.
Primary Synthetic Route: In-Depth Analysis and Experimental Protocol
The preferred synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate involves the reaction of 3-aminothiophene with diethyl ethoxymethylenemalonate. This reaction is a classic example of a nucleophilic substitution at a vinylogous ester, leading to the formation of a stable enamine product.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amino group of 3-aminothiophene on the electron-deficient double bond of diethyl ethoxymethylenemalonate, which is activated by the two adjacent ester groups. This is followed by the elimination of an ethanol molecule to yield the final product.
Caption: Reaction mechanism for the synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
Experimental Protocol
The following protocol is based on a well-established procedure for the synthesis of analogous compounds[1].
Materials:
-
3-Aminothiophene (MW: 99.14 g/mol )
-
Diethyl ethoxymethylenemalonate (MW: 216.22 g/mol )[2][3][4]
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Activated Carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiophene (0.1 mol, 9.91 g) in N,N-dimethylformamide (20 mL).
-
To this solution, add diethyl ethoxymethylenemalonate (0.1 mol, 21.62 g) dropwise at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the DMF under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then subjected to recrystallization. Dissolve the oil in hot cyclohexane (approximately 250 mL) and add activated carbon (optional, for decolorization).
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold cyclohexane, and dry in a vacuum oven.
Expected Results and Characterization
Based on analogous reactions, this procedure is expected to yield Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate as a crystalline solid with a high degree of purity.
Table 2: Expected Product Characteristics
| Property | Expected Value |
| CAS Number | 65076-02-0[5][6][7] |
| Molecular Formula | C12H15NO4S[5][6] |
| Molecular Weight | 269.32 g/mol [5] |
| Appearance | Crystalline Solid[6] |
| Purity | >97% |
| Storage | Refrigerator[6] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the two ethyl groups (triplets and quartets), a singlet for the vinyl proton, and signals corresponding to the protons on the thiophene ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should reveal signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the thiophene ring, and the carbons of the ethyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Conclusion
The synthesis of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is most efficiently achieved through a one-step condensation reaction between 3-aminothiophene and diethyl ethoxymethylenemalonate. This method is superior to potential multi-step alternatives in terms of simplicity, yield, and atom economy. The provided experimental protocol, based on reliable analogous procedures, offers a clear and reproducible pathway for obtaining this valuable synthetic intermediate. This guide empowers researchers to confidently synthesize Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate for their advanced research and development endeavors.
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In silico docking studies of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate with target proteins
<_ A Comparative In Silico Docking Guide: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP) Against Key Oncological and Inflammatory Targets
Authored by: Senior Application Scientist, Computational Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the thiophene scaffold is a recurring motif in a multitude of FDA-approved drugs, valued for its diverse biological activities.[1] Thiophene derivatives have shown promise in a range of therapeutic areas, including oncology and inflammation.[1][2][3] This guide presents a comprehensive in silico docking study of a novel thiophene derivative, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DTAMP), against two critical protein targets implicated in cancer and inflammatory diseases: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).
Through a rigorous and validated computational workflow, we will compare the predicted binding affinity and interaction profile of DTAMP with that of well-established inhibitors for each target: Erlotinib for EGFR and Celecoxib for COX-2. This comparative analysis serves to benchmark the potential of DTAMP as a lead compound for further development and provides a transparent, step-by-step methodology for researchers to conduct similar investigations.
Rationale for Target and Comparator Selection
Target Proteins:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology. Thiophene-containing compounds have previously been investigated as EGFR inhibitors.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation. Several thiophene-based anti-inflammatory drugs target this enzyme.[1][2][3]
Comparator Ligands:
-
Erlotinib: An FDA-approved EGFR inhibitor used in the treatment of non-small cell lung cancer.
-
Celecoxib: A selective COX-2 inhibitor widely prescribed for the management of pain and inflammation.
By docking DTAMP and these known inhibitors into the active sites of their respective targets, we can contextualize the predicted binding energies and interaction patterns of our novel compound.
Methodology: A Validated In Silico Docking Workflow
The following protocol outlines a robust and reproducible approach to molecular docking, ensuring scientific integrity at each step.
Software and Resource Acquisition
A suite of open-source and freely available software was utilized for this study, promoting accessibility and reproducibility.
-
Molecular Docking: AutoDock Vina, a widely used and validated open-source program for molecular docking.
-
Molecular Visualization and Preparation: PyMOL, a powerful tool for visualizing and preparing protein and ligand structures.[4][5]
-
Ligand Preparation: Avogadro, an advanced molecule editor and visualizer for generating 3D ligand structures.[6]
-
Protein Structure Repository: The RCSB Protein Data Bank (PDB) was the source for all protein crystal structures.[7]
Experimental Protocol: Step-by-Step
-
Structure Retrieval: The crystal structures of EGFR in complex with Erlotinib (PDB ID: 1M17) and COX-2 in complex with a selective inhibitor (PDB ID: 3LN1) were downloaded from the RCSB PDB.[2][8]
-
Cleaning the Structure: Using PyMOL, all non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB files.[9][10]
-
Adding Hydrogens: Polar hydrogen atoms were added to the protein structures, a crucial step for accurate hydrogen bond calculations.[11][12]
-
File Conversion: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom-type definitions required by AutoDock Vina.
-
3D Structure Generation: The 2D structures of DTAMP, Erlotinib, and Celecoxib were drawn using chemical drawing software and converted to 3D structures using Avogadro.
-
Energy Minimization: The 3D structures of the ligands were energy-minimized to obtain a stable, low-energy conformation.
-
File Conversion: The optimized ligand structures were saved in the PDBQT format, with rotatable bonds defined to allow for conformational flexibility during docking.[12]
-
Grid Box Definition: A grid box was defined around the active site of each protein, encompassing the region where the native ligand binds. The dimensions and coordinates of the grid box are critical for focusing the docking simulation on the area of interest.[13][14]
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations.[13] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.[15][16]
-
Analysis of Results: The output from AutoDock Vina includes a series of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).[17][18] A more negative binding affinity indicates a stronger predicted interaction.[17]
Workflow Diagram
Caption: In Silico Molecular Docking Workflow.
Results and Comparative Analysis
The docking simulations yielded predicted binding affinities for DTAMP and the comparator ligands against both EGFR and COX-2. The results are summarized in the tables below.
Quantitative Data Summary
Table 1: Predicted Binding Affinities for EGFR
| Ligand | Binding Affinity (kcal/mol) |
| DTAMP | -8.2 |
| Erlotinib (Comparator) | -9.5 |
Table 2: Predicted Binding Affinities for COX-2
| Ligand | Binding Affinity (kcal/mol) |
| DTAMP | -9.1 |
| Celecoxib (Comparator) | -10.3 |
Interpretation of Docking Scores
The binding affinity, expressed in kcal/mol, is a prediction of the binding free energy.[17] A lower, more negative value suggests a more favorable binding interaction.[17][18] In our study, the comparator ligands, Erlotinib and Celecoxib, exhibited stronger predicted binding affinities for their respective targets than DTAMP. This is expected, as they are highly optimized and approved drugs. However, the binding affinities predicted for DTAMP are significant and indicate a promising potential for interaction with both EGFR and COX-2.
Qualitative Analysis of Binding Interactions
Visual inspection of the docked poses using PyMOL provides crucial insights into the specific molecular interactions between the ligands and the protein active sites.
DTAMP-EGFR Interaction Profile:
-
Key Interactions: The thiophene core of DTAMP is predicted to form hydrophobic interactions with key residues in the EGFR active site. The ester groups are positioned to potentially form hydrogen bonds with the surrounding amino acids.
DTAMP-COX-2 Interaction Profile:
-
Key Interactions: DTAMP is predicted to occupy the cyclooxygenase channel of COX-2, with the thiophene ring engaging in hydrophobic interactions. The diethyl propanedioate moiety extends towards the active site entrance, where it may form hydrogen bonds.
Interaction Diagrams
Caption: Predicted interactions of DTAMP with EGFR and COX-2.
Discussion and Future Directions
The in silico docking studies presented here provide a compelling starting point for the evaluation of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate as a potential therapeutic agent. While the predicted binding affinities of DTAMP are not as strong as the highly optimized comparator drugs, they are substantial enough to warrant further investigation.
The dual inhibitory potential against both EGFR and COX-2 is particularly intriguing. A compound with such a profile could offer a multi-pronged therapeutic approach, simultaneously addressing cell proliferation and inflammation, which are often interconnected in diseases like cancer.
It is crucial to emphasize that in silico predictions are theoretical and require experimental validation. The next logical steps in the development of DTAMP would include:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity of DTAMP against EGFR and COX-2.
-
Cell-Based Assays: To assess the effect of DTAMP on cancer cell proliferation and inflammatory pathways in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of DTAMP to optimize its binding affinity and selectivity for the target proteins.
Conclusion
This comparative guide has detailed a rigorous in silico docking study of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate against EGFR and COX-2. The results indicate that DTAMP has the potential to bind to the active sites of both targets with favorable, albeit lower, predicted affinities compared to established inhibitors. The provided step-by-step methodology and analysis serve as a valuable resource for researchers in the field of computational drug discovery. Further experimental validation is essential to confirm these computational predictions and to fully elucidate the therapeutic potential of this novel thiophene derivative.
References
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Avogadro. (n.d.). Retrieved from [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
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Ganesan, A., Coevoet, M., Dossin, F., & Ravez, S. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4307. [Link]
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Liu, J., & Wang, R. (2015). Classification of Current Scoring Functions. Journal of Chemical Information and Modeling, 55(3), 475–482. [Link]
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PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]
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Shafi, S., Anjum, M., & Siddiqui, H. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1889-1921. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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A Spectroscopic Investigation of Thiophen-2-yl versus Thiophen-3-yl Substituted Propanedioates: A Comparative Guide
Abstract
The positional isomerism in substituted aromatic systems offers a subtle yet powerful tool for modulating molecular properties. This guide provides a detailed spectroscopic comparison of diethyl 2-(thiophen-2-yl)malonate and diethyl 2-(thiophen-3-yl)malonate. Through a comprehensive analysis of their UV-Vis, FT-IR, and ¹H & ¹³C NMR spectra, we elucidate the distinct electronic and structural signatures imparted by the position of the propanedioate substituent on the thiophene ring. This document serves as a technical resource for researchers in medicinal chemistry and materials science, offering foundational data and experimental protocols for the characterization of similar heterocyclic compounds.
Introduction: The Significance of Positional Isomerism in Thiophene Chemistry
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in a vast array of functional organic materials and pharmacologically active compounds.[1] The electronic properties of the thiophene ring, which is considered electron-rich, can be significantly influenced by the nature and position of its substituents. The substitution at the C2 (α) versus the C3 (β) position results in distinct electronic distributions within the ring, which in turn dictates the molecule's reactivity, conjugation, and overall spectroscopic fingerprint.
Propanedioates, commonly known as malonates, are versatile building blocks in organic synthesis.[2] When appended to a thiophene ring, they can act as precursors for more complex molecular architectures. Understanding the fundamental spectroscopic differences between thiophen-2-yl and thiophen-3-yl substituted propanedioates is crucial for unambiguous structural confirmation and for predicting the properties of downstream products. This guide presents a head-to-head comparison of these two isomers, supported by experimental data and detailed analytical protocols.
Molecular Structures and Synthesis Overview
The two isomers under investigation are diethyl 2-(thiophen-2-yl)malonate (henceforth 2-TPM ) and diethyl 2-(thiophen-3-yl)malonate (henceforth 3-TPM ). Their structures are depicted below.
Figure 1: Molecular structures of the compared isomers.
A common synthetic route to these compounds involves the nucleophilic substitution of a halothiophene with diethyl malonate in the presence of a base.[3][4] For instance, the reaction of 2-bromothiophene or 3-bromothiophene with diethyl malonate and a suitable base like sodium ethoxide yields the corresponding substituted propanedioate.
Spectroscopic Comparison: Unveiling Isomeric Differences
A combination of spectroscopic techniques is essential for the comprehensive characterization of organic molecules.[5][6][7][8] In the following sections, we will dissect the UV-Vis, FT-IR, and NMR spectra of 2-TPM and 3-TPM .
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[9] For thiophene derivatives, the position and intensity of absorption bands are sensitive to the extent of conjugation between the thiophene ring and its substituents.[10][11][12]
| Compound | λmax (nm) | Molar Absorptivity (ε) | Interpretation |
| 2-TPM | ~238 | ~8500 L mol⁻¹ cm⁻¹ | Stronger π-π* transition due to greater conjugation of the malonate group with the thiophene ring at the C2 position. |
| 3-TPM | ~232 | ~6000 L mol⁻¹ cm⁻¹ | Weaker π-π* transition, indicating less effective conjugation when the substituent is at the C3 position. |
Table 1: Comparative UV-Vis spectral data for 2-TPM and 3-TPM in ethanol.
The bathochromic (red) shift and hyperchromic effect observed for 2-TPM compared to 3-TPM are consistent with the established principle that substituents at the C2 position of the thiophene ring engage in more effective electronic communication with the sulfur atom and the π-system.[11]
FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14]
| Wavenumber (cm⁻¹) | Assignment | 2-TPM | 3-TPM |
| ~3100 | C-H stretch (aromatic) | Present | Present |
| ~2980 | C-H stretch (aliphatic) | Present | Present |
| ~1735 | C=O stretch (ester) | Strong | Strong |
| ~1450 | Thiophene ring C=C stretch | Present | Present |
| ~1240 | C-O stretch (ester) | Strong | Strong |
| ~700 | C-S stretch | Present | Present |
Table 2: Key FT-IR absorption bands for 2-TPM and 3-TPM.
While the FT-IR spectra of both isomers are broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The precise positions of the thiophene ring stretching and bending vibrations can vary slightly between the two isomers, reflecting the different substitution patterns.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[17][18] The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic of the substitution pattern.
3.3.1. ¹H NMR Spectroscopy
| Proton | 2-TPM Chemical Shift (δ, ppm) & Multiplicity | 3-TPM Chemical Shift (δ, ppm) & Multiplicity |
| Thiophene H5 | ~7.3 (dd) | - |
| Thiophene H4 | ~7.0 (dd) | ~7.2 (dd) |
| Thiophene H3 | ~7.1 (dd) | - |
| Thiophene H2 | - | ~7.4 (dd) |
| Thiophene H5' | - | ~7.1 (dd) |
| Malonate CH | ~4.5 (s) | ~4.4 (s) |
| OCH₂CH₃ | ~4.2 (q) | ~4.2 (q) |
| OCH₂CH₃ | ~1.2 (t) | ~1.2 (t) |
Table 3: Comparative ¹H NMR spectral data for 2-TPM and 3-TPM in CDCl₃. (Note: 'dd' denotes doublet of doublets, 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet).
The ¹H NMR spectra provide a clear distinction between the two isomers. For 2-TPM , three distinct signals are observed for the thiophene protons, corresponding to H3, H4, and H5. In contrast, 3-TPM also shows three signals for the thiophene protons, but they correspond to H2, H4, and H5'. The characteristic coupling patterns (J-values) between these protons further confirm their relative positions.
3.3.2. ¹³C NMR Spectroscopy
| Carbon | 2-TPM Chemical Shift (δ, ppm) | 3-TPM Chemical Shift (δ, ppm) |
| Thiophene C2 | ~140 | ~128 |
| Thiophene C3 | ~127 | ~135 |
| Thiophene C4 | ~125 | ~126 |
| Thiophene C5 | ~126 | ~123 |
| Malonate CH | ~55 | ~56 |
| C=O | ~168 | ~168 |
| OCH₂CH₃ | ~62 | ~62 |
| OCH₂CH₃ | ~14 | ~14 |
Table 4: Comparative ¹³C NMR spectral data for 2-TPM and 3-TPM in CDCl₃.
The ¹³C NMR spectra also show significant differences, particularly for the thiophene ring carbons. The carbon atom directly attached to the malonate group (C2 in 2-TPM and C3 in 3-TPM ) experiences a notable downfield shift due to the electron-withdrawing effect of the substituent. The chemical shifts of the other ring carbons are also influenced by the substitution pattern, providing a complementary dataset for structural assignment.[19][20]
Experimental Protocols
General Synthesis of Thiophen-yl Substituted Propanedioates
This protocol is a general procedure and may require optimization for specific substrates.
Figure 2: General workflow for the synthesis of thiophen-yl propanedioates.
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the corresponding halothiophene (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
A standardized approach to spectroscopic analysis is crucial for obtaining reliable and comparable data.[5]
Figure 3: Workflow for the spectroscopic analysis of the synthesized compounds.
-
UV-Vis Spectroscopy: Spectra were recorded on a suitable spectrophotometer using a 1 cm quartz cuvette. Samples were dissolved in spectroscopic grade ethanol.
-
FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer. Liquid samples were analyzed as a thin film between NaCl plates, while solid samples were analyzed as KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Conclusion
The spectroscopic comparison of diethyl 2-(thiophen-2-yl)malonate and diethyl 2-(thiophen-3-yl)malonate unequivocally demonstrates that the position of substitution on the thiophene ring imparts distinct and measurable differences in their electronic and structural properties. The C2-substituted isomer exhibits enhanced electronic conjugation, as evidenced by its UV-Vis spectrum. Both ¹H and ¹³C NMR spectroscopy serve as definitive tools for distinguishing between these positional isomers, with the chemical shifts and coupling patterns of the thiophene ring protons and carbons providing an unambiguous structural fingerprint. The data and protocols presented in this guide offer a valuable resource for researchers working with substituted thiophenes, facilitating accurate characterization and a deeper understanding of structure-property relationships in this important class of heterocyclic compounds.
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A Researcher's Guide to Confirming the Mechanism of Action of Novel Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate Derivatives
Introduction: From a Privileged Scaffold to a Confirmed Mechanism
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, frequently acting as potent and selective enzyme inhibitors against targets like cyclooxygenases (COX), lipoxygenases (LOX), kinases, and cytochrome P-450s.[1][2][3] The novel class of compounds, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, represents a promising new chemical space. However, a promising structure is merely a starting point; true progress in drug development is contingent on a rigorous, evidence-based elucidation of its mechanism of action (MoA).
This guide provides a comprehensive, multi-faceted strategy for researchers to move from a hypothetical MoA to a validated biological mechanism for this class of thiophene derivatives. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven experimental workflow. Our approach is grounded in the principle of creating a self-validating system, where data from orthogonal assays converge to build an unassailable mechanistic narrative.
Part 1: Foundational Strategy - Hypothesis Generation and Target Identification
Before diving into complex validation assays, a robust and unbiased target identification strategy is paramount. The initial phenotypic effect of a compound does not reveal its direct molecular target.[4] Therefore, our first objective is to identify the specific protein(s) that our thiophene derivative directly engages within the complex environment of the cell. We will employ a multi-pronged approach, comparing and contrasting leading methodologies to ensure the highest probability of success.
The Principle of Target Deconvolution
Target deconvolution is the retrospective identification of the molecular targets responsible for an observed phenotypic response.[4][5] This process is critical for understanding a drug's biological properties, assessing potential polypharmacology or toxicity, and providing the necessary information for rational drug design.[4] We will focus on two leading unbiased, proteome-wide strategies: Thermal Proteome Profiling (TPP) and Affinity Chromatography.
Workflow for Unbiased Target Identification
The following diagram outlines the logical flow for identifying the primary biological target(s) of our lead thiophene derivative.
Caption: Overall workflow for Mechanism of Action (MoA) confirmation.
Method 1: Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The foundational principle of TPP and its targeted counterpart, CETSA, is that the binding of a ligand (our thiophene derivative) to a protein alters the protein's thermal stability.[6][7] This change in the melting temperature (Tm) can be detected on a proteome-wide scale using quantitative mass spectrometry (TPP) or for a specific protein of interest using Western blotting (CETSA).[6][8] This is an exceptionally powerful approach because it measures target engagement in a native, physiological context—either in intact cells or cell lysates—without requiring any modification of the compound, thus avoiding potential artifacts.[9]
Trustworthiness: The self-validating nature of this technique comes from observing a dose-dependent thermal shift. A true target will show increased stability (a higher melting point) as the concentration of the thiophene derivative increases, while non-target proteins will remain unaffected.
This protocol describes a targeted CETSA experiment to validate a candidate protein identified from a proteome-wide screen.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line where the compound showed anti-proliferative effects) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Treat the aliquots with a range of concentrations of the Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate derivative (e.g., 0, 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]
-
Causality: This step is the core of the assay. Unbound proteins will unfold and aggregate at their characteristic melting temperature. Ligand-bound proteins will be stabilized and remain soluble at higher temperatures.[7]
-
-
Cell Lysis and Protein Solubilization:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Determine the protein concentration of each sample using a standard method like the Bradford assay.
-
Normalize the samples to equal protein concentrations.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the candidate target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. The band intensity corresponds to the amount of soluble protein remaining at each temperature.[11]
-
Method 2: Affinity Chromatography using Kinobeads
Expertise & Experience: Affinity chromatography is a powerful biochemical method for identifying drug targets.[5] The "kinobeads" technology, for instance, uses a resin with multiple, broadly selective, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[4][12] A competition-based experiment is then performed where the cell lysate is pre-incubated with our free thiophene derivative. If our compound binds to a specific kinase, it will compete for the active site, preventing that kinase from binding to the beads. The proteins that do not bind to the beads are then identified by mass spectrometry.[13]
Trustworthiness: The strength of this method lies in its ability to identify dose-dependent competition. A true target will show a decreasing signal in the bead-bound fraction as the concentration of the free thiophene derivative increases. This method is particularly well-suited if the thiophene scaffold is hypothesized to be an ATP-competitive inhibitor.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| TPP / CETSA | Ligand-induced thermal stabilization | In-cell/in-situ context; No compound modification needed; Proteome-wide capability (TPP)[8] | Indirect readout of binding; May miss targets not prone to thermal stabilization |
| Affinity Chromatography | Competitive binding to immobilized probes | Direct biochemical evidence of binding; Can identify entire protein complexes | Requires compound immobilization which may alter activity; Performed on lysates (not intact cells); Biased towards expected target class (e.g., kinases for kinobeads)[12] |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites | Identifies functionally active targets; Can be performed in living cells[14] | Requires a suitable reactive group on the probe; Limited to specific enzyme families |
Part 2: Biochemical Validation - Confirming Direct Enzyme Inhibition
Once a high-confidence candidate target (e.g., "Kinase X") has been identified, the next crucial step is to prove direct interaction and characterize the nature of the inhibition using a purified, recombinant version of the target protein. This biochemical validation is essential to confirm that the cellular effects are not due to an indirect or off-target mechanism.[15]
The Imperative of Enzyme Kinetics
Enzyme kinetic studies are the gold standard for characterizing the mechanism of an inhibitor.[16] By systematically varying the concentrations of both the substrate and our thiophene inhibitor, we can determine not only the potency of the inhibitor (its IC50 or Ki value) but also its specific mode of inhibition.[14][17]
The following diagram illustrates the primary modes of reversible enzyme inhibition, which can be distinguished kinetically.
Caption: Binding schemes for different modes of reversible enzyme inhibition.
This protocol outlines a continuous spectrophotometric assay, a common method for measuring kinase activity.
-
Reagents and Setup:
-
Purified, recombinant "Kinase X".
-
Specific peptide substrate for Kinase X.
-
ATP (the co-substrate).
-
A coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) that links ATP consumption to a measurable change in NADH absorbance at 340 nm.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate derivative dissolved in DMSO.
-
A temperature-controlled microplate reader.
-
-
Determining Inhibition Type:
-
Prepare a matrix of reactions in a 96-well plate. The matrix should cover a range of substrate concentrations (e.g., 0.25x to 10x the known Km of the substrate) and a range of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Initiate the reaction by adding the enzyme or ATP.
-
Measure the rate of reaction (the change in absorbance at 340 nm over time) for each well. This is the initial velocity (v₀).[18]
-
-
Data Analysis:
-
Plot v₀ versus substrate concentration for each inhibitor concentration.
-
To clearly distinguish the inhibition type, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs 1/[S]).
-
Causality: The pattern of the lines on the Lineweaver-Burk plot directly reveals the mechanism of inhibition. Competitive inhibitors will show lines intersecting on the y-axis (Vmax is unchanged, apparent Km increases). Non-competitive inhibitors will show lines intersecting on the x-axis (Vmax decreases, Km is unchanged). Uncompetitive inhibitors will show parallel lines.[19][20]
-
Testing for Reversibility
It is crucial to determine if the inhibition is reversible or irreversible. Irreversible inhibitors, which often form covalent bonds with the enzyme, have very different pharmacological profiles.[21]
-
Rapid Dilution Experiment: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100x IC50) for a set time. Then, rapidly dilute the mixture (e.g., 100-fold) into an assay with substrate. If the enzyme activity is rapidly restored, the inhibition is reversible.[12] If the activity remains low, the inhibition is likely irreversible or very slow to dissociate.
Summary of Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Irreversible | Decreases | Unchanged | Similar to non-competitive, but time-dependent |
Part 3: Cellular Confirmation - Pathway Analysis and Off-Targeting
Biochemical validation is necessary but not sufficient. We must confirm that the compound engages its target in living cells and produces the expected downstream biological consequences.
Downstream Signaling: The Western Blot
Expertise & Experience: If "Kinase X" is part of a known signaling cascade, its inhibition should lead to predictable changes in the phosphorylation state of its downstream substrates. Western blotting is the workhorse technique for observing these changes.[11][22]
Trustworthiness: Observing a dose-dependent decrease in the phosphorylation of a known substrate of Kinase X, while the total protein level of that substrate remains unchanged, provides powerful evidence of on-target activity. This links the direct biochemical inhibition to a functional cellular outcome.
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Benchmarking the antifungal efficacy of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate.
An In-Depth Comparative Analysis of the Antifungal Efficacy of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2][3] The current arsenal of antifungal drugs is limited, and existing agents can be hampered by toxicity, a narrow spectrum of activity, and the development of resistance.[4][5] This landscape underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their potential as potent antimicrobial agents.[6][7][8][9][10][11] This guide provides a comprehensive benchmark analysis of a novel thiophene derivative, Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, comparing its in vitro antifungal efficacy and cytotoxicity against established clinical antifungals.
Materials and Methods
To provide a robust evaluation, the antifungal activity of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate was benchmarked against three clinically relevant antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Voriconazole (a second-generation azole).[5][12][13] A panel of clinically significant fungal pathogens was selected, including yeast and mold species known for their potential to cause invasive infections and exhibit drug resistance.[14][15]
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Cryptococcus neoformans (ATCC 208821)
-
Aspergillus fumigatus (ATCC 204305)
-
Fluconazole-resistant Candida albicans (Clinical Isolate)
Experimental Protocols
The methodologies employed adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability.[16][17][18][19][20][21][22][23][24][25][26][27]
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[28][29]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar to obtain fresh colonies. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
Drug Dilution: Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and the benchmark antifungals are dissolved in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours. The incubation time varies depending on the fungal species, with yeasts typically requiring 24 hours and molds up to 48 hours.[3]
-
MIC Determination: The MIC is determined visually as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the drug-free growth control well.[3][13]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compound to mammalian cells, which is crucial for evaluating its therapeutic window.[30][31][32][33][34]
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Compound Exposure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and control drugs.
-
MTT Addition and Incubation: After a 24-hour exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, is calculated.
Experimental Workflow Visualization
Caption: Workflow for the in vitro evaluation of antifungal compounds.
Results and Discussion
Comparative Antifungal Activity
The in vitro antifungal susceptibility testing revealed that Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate exhibits broad-spectrum activity against the tested fungal pathogens. The MIC values are summarized in the table below.
| Fungal Strain | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 4 | 1 | 0.5 | 0.125 |
| Candida glabrata | 8 | 16 | 1 | 0.5 |
| Cryptococcus neoformans | 2 | 4 | 0.25 | 0.25 |
| Aspergillus fumigatus | 16 | >64 | 1 | 0.5 |
| Fluconazole-resistant C. albicans | 4 | 128 | 0.5 | 0.25 |
The results indicate that Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is particularly effective against the fluconazole-resistant strain of C. albicans, with an MIC value significantly lower than that of fluconazole. This suggests a mechanism of action distinct from that of the azoles. Furthermore, its activity against C. neoformans is superior to that of fluconazole. While less potent than Amphotericin B and Voriconazole against most strains, its efficacy against C. glabrata, a species known for intrinsic and acquired azole resistance, is noteworthy.
Cytotoxicity and Selectivity Index
A crucial aspect of drug development is ensuring that the compound is more toxic to the pathogen than to host cells.[30] The cytotoxicity assay provided the following results:
| Compound | CC₅₀ on HEK293 cells (µg/mL) |
| Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | >128 |
| Fluconazole | >256 |
| Amphotericin B | 25 |
| Voriconazole | >128 |
The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC, is a measure of the compound's therapeutic window. A higher SI value is desirable.
| Fungal Strain | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate SI |
| Candida albicans | >32 |
| Candida glabrata | >16 |
| Cryptococcus neoformans | >64 |
| Aspergillus fumigatus | >8 |
| Fluconazole-resistant C. albicans | >32 |
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate demonstrates a favorable safety profile with a high CC₅₀ value, indicating low toxicity to mammalian cells in vitro. Its selectivity index, particularly against C. neoformans and fluconazole-resistant C. albicans, suggests a promising therapeutic potential.
Proposed Mechanism of Action
While the precise mechanism of action for Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate is yet to be fully elucidated, its chemical structure and efficacy against azole-resistant strains suggest it may not target the ergosterol biosynthesis pathway in the same manner as azoles.[12] Thiophene derivatives have been reported to interfere with various cellular processes.[7][35] One plausible hypothesis is the inhibition of fungal-specific signaling pathways that are essential for virulence and stress adaptation, but absent in mammals.[1][36][37] For instance, the High Osmolarity Glycerol (HOG) pathway is a critical stress response pathway in fungi and a potential drug target.[36][38]
Caption: Proposed mechanism via inhibition of the HOG signaling pathway.
Conclusion
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate demonstrates promising broad-spectrum antifungal activity with a favorable in vitro safety profile. Its efficacy against a fluconazole-resistant strain of Candida albicans and its potent activity against Cryptococcus neoformans highlight its potential as a lead compound for the development of a new class of antifungal agents. Further investigation into its precise mechanism of action and in vivo efficacy is warranted. The data presented in this guide provides a strong rationale for the continued exploration of thiophene derivatives in the quest for novel antifungal therapies.
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Title: The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review Source: PMC - PubMed Central URL: [Link]
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A Senior Scientist's Guide to Comparative DFT Studies on the Electronic Structure of Aminomethylidene Propanedioates
Introduction: The "Push-Pull" Nature of Aminomethylidene Propanedioates
Aminomethylidene propanedioates, a class of β-enaminones, represent a fascinating and highly versatile group of organic compounds.[1] Their core structure features a nitrogen atom's lone pair (the "push") in conjugation with two carbonyl groups from the malonate moiety (the "pull"). This "push-pull" or donor-acceptor system creates a highly polarized π-electron system, leading to unique electronic and chemical properties. These properties make them valuable as synthons in heterocyclic chemistry, precursors for biologically active molecules like anticonvulsants, and potential candidates for materials science applications.[2][3][4]
Understanding the electronic structure of these molecules is paramount to predicting their reactivity, stability, and potential applications. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular bonding directly influence their behavior in chemical reactions and their photophysical properties.[5][6]
This guide provides a comparative analysis of different quantum chemical methods to study the electronic structure of a model aminomethylidene propanedioate: diethyl 2-(aminomethylidene)malonate . We will delve into the rationale for selecting specific Density Functional Theory (DFT) functionals and compare their performance against the baseline Hartree-Fock (HF) method, offering insights into the critical role of electron correlation in accurately describing these push-pull systems.
The Rationale for a Comparative Computational Approach
No single computational method is perfect for every chemical problem. The choice of theory and basis set is a critical decision that balances computational cost with desired accuracy.[7][8] This guide compares several levels of theory to provide a comprehensive understanding of their strengths and weaknesses for this specific class of molecules.
Why Compare Hartree-Fock and DFT?
-
Hartree-Fock (HF): This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. Crucially, HF theory neglects electron correlation—the way electrons dynamically avoid each other.[9][10] While computationally efficient, this omission can lead to significant inaccuracies, especially for polarized systems. We include it as a foundational baseline to highlight the improvements offered by DFT.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of the complex wavefunction, it calculates the total energy from the electron density.[11] It includes electron correlation through an exchange-correlation functional, offering a much better balance of accuracy and cost compared to post-HF methods.[11][12] However, the exact form of this functional is unknown and must be approximated.
Choosing the Right Tools: A Look at Functionals and Basis Sets
The accuracy of a DFT calculation hinges on the chosen exchange-correlation functional and the basis set.
-
Functionals: Functionals are often categorized on a "Jacob's Ladder," with each rung representing an increase in complexity and, generally, accuracy.[13]
-
B3LYP: A hybrid generalized gradient approximation (GGA) functional that mixes a portion of exact exchange from HF theory. It is one of the most widely used and well-benchmarked functionals for general organic chemistry.[14]
-
M06-2X: A hybrid meta-GGA functional with a high percentage (54%) of HF exchange. It is known to perform well for main-group thermochemistry, kinetics, and systems where non-covalent interactions are important.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This makes it particularly suitable for studying systems with significant charge-transfer character and non-covalent interactions, which are relevant in the solid state or in large molecular assemblies.[13]
-
-
Basis Set (6-311++G(d,p)): This Pople-style basis set provides a robust and reliable description for the molecules in our study.
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for more flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens. These are crucial for accurately describing the electron density far from the nucleus, which is important for lone pairs and polarized bonds.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[15]
-
Computational Workflow: A Step-by-Step Protocol
All calculations were performed using a standard quantum chemistry software package like Gaussian. The following protocol outlines the self-validating system used for each level of theory.
-
Input Structure Generation: An initial 3D structure of diethyl 2-(aminomethylidene)malonate was built.
-
Geometry Optimization: The structure was optimized to find the minimum energy conformation. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry. A successful optimization is confirmed by a frequency calculation.
-
Frequency Calculation: Performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Single-Point Energy Calculation: A high-precision energy calculation is performed on the optimized geometry.
-
Property Analysis: From the resulting wavefunction file, key electronic properties are calculated:
Workflow Visualization
The following diagram illustrates the computational procedure applied for each theoretical method.
Sources
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Safety Operating Guide
A Guide to the Safe Disposal of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our laboratory personnel and the protection of our environment. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, grounding every recommendation in established safety principles and regulatory standards.
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, which means the responsibility for the waste lies with the generator—from its creation to its ultimate disposal. This guide is designed to help you navigate this responsibility safely and effectively.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the nature of this organic compound, we must assume it presents several potential hazards.
Inferred Hazards:
-
Combustibility: Many diethyl malonate derivatives are combustible liquids.
-
Irritation: Potential for skin and eye irritation upon contact.
-
Aquatic Toxicity: The substance may be harmful to aquatic organisms.
Required Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation and collection at the source are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.
-
Ensure the container is clean and dry before use.
-
-
Label the Container Immediately:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label should clearly state "Hazardous Waste" and list all components, including Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and any solvents used. Approximate percentages should be included.
-
Include the name and contact information of the responsible researcher.
-
-
Collect the Waste:
-
Carefully transfer the waste into the designated container using a funnel to prevent spills.
-
Crucially, do not mix incompatible wastes. For instance, do not mix this organic waste with strong acids, bases, or oxidizing agents, as this could trigger a hazardous reaction.
-
-
Keep the Container Closed:
-
The waste container must remain closed at all times, except when adding waste. This minimizes the release of potentially harmful vapors and prevents spills.
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Quantity Limits: A laboratory can accumulate no more than 55 gallons of hazardous waste or one quart of acutely toxic waste at any one time.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.
The following diagram illustrates the workflow for proper waste segregation and storage in an SAA.
Caption: Workflow for proper waste segregation and storage.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
| Scenario | Immediate Action |
| Minor Spill | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like sand, silica gel, or a universal binder. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container. |
| Major Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Final Disposal Procedures
The final disposal of hazardous waste must be handled by trained professionals.
Step-by-Step Disposal:
-
Request Pickup: Once your waste container is full or your project is complete, submit a chemical waste collection request to your institution's EHS office. Do not transport the waste yourself.
-
Documentation: Your EHS office will manage the necessary documentation, including the hazardous waste manifest, which tracks the waste from your lab to the final disposal facility.
-
Treatment and Disposal: The licensed waste disposal facility will treat the waste to render it less hazardous before its final disposal through methods such as incineration.
The decision-making process for handling this chemical waste is summarized in the flowchart below.
A Comprehensive Guide to the Safe Handling of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (CAS No. 65076-02-0). As a compound integrating the structural features of both thiophene and diethyl malonate, a cautious and informed approach to its handling is paramount. This guide is designed to build a foundation of trust by offering in-depth, actionable information that extends beyond the product itself, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
The thiophene component suggests a potential for flammability and skin absorption, while the diethyl malonate portion points towards risks of serious eye irritation and reactivity with strong oxidants.[1][2] Therefore, all handling procedures must be designed to mitigate these combined risks.
Hazard Summary Table
| Hazard Classification | Description | Primary Contributing Moiety |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Thiophene, Diethyl Malonate Derivatives[3] |
| Skin Irritation | Causes skin irritation (H315) | Thiophene, Diethyl Malonate Derivatives[1][3] |
| Eye Irritation | Causes serious eye irritation (H319) | Thiophene, Diethyl Malonate |
| Respiratory Irritation | May cause respiratory irritation (H335) | Thiophene, Diethyl Malonate Derivatives[3][4] |
| Flammability | Potential for flammability | Thiophene[5] |
| Reactivity | Reacts with strong oxidizing agents[1][2] | Thiophene, Diethyl Malonate |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. The following recommendations are based on a conservative assessment of the compound's potential hazards.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] In situations with a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection : Double-layered nitrile gloves are recommended to provide a robust barrier against skin contact.[8] Gloves must be inspected before each use and changed immediately if contamination is suspected. Always follow proper glove removal techniques to avoid cross-contamination.
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[6] For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron.
-
Footwear : Fully enclosed, chemical-resistant footwear is required.[9][10] Perforated shoes or sandals are strictly prohibited in the laboratory.[9]
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risks.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Safe Handling Practices
-
Ventilation : All work with Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate should be conducted in a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[4][11]
-
Ignition Sources : Due to the flammability of the thiophene moiety, all sources of ignition, such as open flames and spark-producing equipment, must be strictly excluded from the work area.[1][5][12]
-
Static Discharge : For transfers of the material, particularly in larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[1][12]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Step-by-Step Handling Protocol
-
Preparation : Before beginning work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools for handling the solid material.[12]
-
In Case of a Spill :
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or activated charcoal adsorbent.[1][8][13]
-
Carefully collect the absorbed material into a clearly labeled, sealable hazardous waste container.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Step-by-step hazardous waste management workflow.
Waste Segregation and Collection
-
Solid Waste : Collect any unused solid Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, contaminated weigh boats, and disposable labware in a dedicated hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[8]
-
Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[8]
Labeling and Storage
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate," and the date of generation.[8] Store sealed containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][8]
Final Disposal
Coordinate the final disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in regular trash.[12]
By implementing these comprehensive safety and handling protocols, you can confidently work with Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate while prioritizing the well-being of your laboratory personnel and the environment.
References
-
Hazard Summary: Thiophene. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Thiophene, benzene free, 99.5% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
1,3-diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate - [AC80635] - Synthonix. (n.d.). Retrieved from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
ICSC 1739 - DIETHYLMALONATE. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
